molecular formula C9H7ClN2 B1587004 4-Chloro-2-methylquinazoline CAS No. 6484-24-8

4-Chloro-2-methylquinazoline

Cat. No.: B1587004
CAS No.: 6484-24-8
M. Wt: 178.62 g/mol
InChI Key: HAAZMOAXEMIBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylquinazoline (CAS 6484-24-8) is a high-value chemical building block primarily utilized in medicinal chemistry and anticancer research. This compound features a reactive chlorine atom at the 4-position of the quinazoline ring system, making it an essential intermediate for the synthesis of various 4-substituted quinazoline derivatives . The quinazoline scaffold is recognized as a privileged structure in drug discovery due to its presence in numerous biologically active molecules and approved therapeutics . This reagent is particularly valuable for constructing 4-anilinoquinazoline analogs, a class of compounds widely investigated as potent antitumor agents . These derivatives can inhibit key receptor tyrosine kinases (RTKs) expressed by malignant tumors, including the epidermal growth factor receptor (EGFR), vessel epidermal growth factor receptor (VEGFR-2), and platelet-derived growth factor receptor beta (PDGFR-β) . Furthermore, research indicates that 4-anilinoquinazoline compounds can act as vascular disrupting agents and inhibit tubulin polymerization, contributing to apoptosis in cancer cells . The synthetic utility of this compound is demonstrated in efficient microwave-mediated N-arylation reactions, which enable rapid coupling with various anilines to create diverse compound libraries for biological screening . Applications: • Synthesis of potential multi-target anticancer agents • Building block for kinase inhibitor research (EGFR, VEGFR-2, PDGFR-β) • Intermediate for tubulin polymerization inhibitors • Preparation of chemical libraries for high-throughput screening Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZMOAXEMIBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382906
Record name 4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-24-8
Record name 4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-methylquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-methylquinazoline is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of a multitude of biologically active compounds. Its structure, featuring a reactive chloro group at the 4-position of the quinazoline scaffold, makes it an exceptionally versatile building block for drug discovery and development. The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2][3] This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and expert insights into its application, particularly in the synthesis of kinase inhibitors for oncology.

Core Chemical and Physical Properties

The utility of this compound in synthetic chemistry is dictated by its distinct structural and physicochemical properties. Understanding these characteristics is essential for its effective handling, reaction design, and purification.

Structural and Chemical Identity

The molecule consists of a pyrimidine ring fused to a benzene ring, with a methyl group at the 2-position and a chlorine atom at the 4-position. This arrangement is key to its reactivity.

Caption: Structure of this compound.

Table 1: Chemical Identity of this compound

Identifier Value Reference
CAS Number 6484-24-8
Molecular Formula C₉H₇ClN₂ [4]
Molecular Weight 178.62 g/mol [4]
SMILES Cc1nc(Cl)c2ccccc2n1

| InChI Key | HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |

Physicochemical Data

The physical properties of the compound are crucial for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physical Properties of this compound

Property Value Reference
Appearance Solid

| Storage | Store at -20°C, sealed, away from moisture |[4] |

Note: Detailed data on melting point and solubility in various organic solvents are not consistently reported across public databases and should be determined empirically for specific lots.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of NMR, IR, and Mass Spectrometry.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet around 2.5-2.8 ppm) and distinct aromatic protons in the 7.5-8.5 ppm range.

  • ¹³C NMR: The carbon spectrum will display a signal for the methyl carbon and distinct signals for the nine carbons of the quinazoline core.

  • IR Spectroscopy: Characteristic peaks would include C=N and C=C stretching vibrations within the heterocyclic and aromatic systems.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 178, along with a characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

Authoritative spectral data can be found in specialized databases such as ChemicalBook for reference.[5]

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor. This transformation is a critical step in making the versatile C4 position available for further functionalization.

Synthetic Workflow

The process begins with the readily available 2-methyl-4(3H)-quinazolinone, which is treated with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the desired product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 2-Methyl-4(3H)-quinazolinone

This protocol is adapted from general procedures for the chlorination of quinazolinones.[6]

Materials:

  • 2-Methyl-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methyl-4(3H)-quinazolinone (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylaniline (0.1 equivalents) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical and must be performed in a well-ventilated fume hood.

  • Work-up: Cautiously quench the reaction residue by slowly adding it to crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. The product may precipitate as a solid.

  • Neutralization and Extraction: Neutralize the acidic aqueous slurry by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.

Expertise & Causality:

  • Choice of Reagent: POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the keto-enol tautomer of the quinazolinone into the chloro derivative.

  • Catalyst: N,N-Dimethylaniline acts as a base to activate the POCl₃, forming a more reactive Vilsmeier-Haack type reagent, which accelerates the chlorination.

  • Quenching on Ice: This is a highly exothermic process. Adding the reaction mixture to ice helps to control the temperature and safely hydrolyze the highly reactive excess POCl₃.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound is dominated by the reactivity of its C4-chloro substituent, which readily participates in nucleophilic aromatic substitution (SNAr) reactions.

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The chlorine atom at the 4-position is an excellent leaving group, and the electron-withdrawing nitrogen atoms within the quinazoline ring activate this position for nucleophilic attack. DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to other positions.[1] This regioselectivity is the cornerstone of its utility.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quin This compound Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Quin->Meisenheimer Nucleophilic Attack Nuc Nucleophile (e.g., R-NH₂) Nuc->Meisenheimer Product 4-Substituted Product Meisenheimer->Product Loss of Leaving Group LeavingGroup Cl⁻ Meisenheimer->LeavingGroup

Caption: General mechanism for the SNAr reaction at the C4 position.

Keystone Intermediate for Kinase Inhibitors

This SNAr reactivity is extensively exploited to synthesize 4-anilinoquinazoline derivatives, a class of compounds renowned for their activity as tyrosine kinase inhibitors (TKIs).[6][7] By reacting this compound with a diverse array of substituted anilines, chemists can generate large libraries of compounds for screening against cancer targets like the Epidermal Growth Factor Receptor (EGFR).[2][6]

Table 3: FDA-Approved Kinase Inhibitors with a 4-Anilinoquinazoline Scaffold

Drug Name Primary Target Therapeutic Use
Gefitinib EGFR Non-Small Cell Lung Cancer
Erlotinib EGFR Non-Small Cell Lung Cancer, Pancreatic Cancer
Lapatinib EGFR, HER2 HER2-Positive Breast Cancer

(Note: These drugs are derivatives of the general 4-anilinoquinazoline scaffold, for which 4-chloroquinazolines are the key precursors.)[6][8]

Representative Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a typical SNAr reaction with an aniline nucleophile.[1][6]

Materials:

  • This compound (1 equivalent)

  • Substituted aniline (e.g., 3-ethynyl-aniline) (1.1 equivalents)

  • Isopropanol or Dioxane

  • Diisopropylethylamine (DIPEA) (optional, if aniline salt is used)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound and the selected aniline in isopropanol (or another suitable high-boiling solvent like dioxane) in a round-bottom flask.

  • Reaction: Heat the mixture to reflux (80-90 °C) for 4-12 hours. The reaction progress can be monitored by TLC. The product, often a hydrochloride salt, may precipitate from the solution upon formation.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

  • Purification: If necessary, the product can be further purified. This can involve neutralizing the salt with a base (e.g., NaHCO₃), extracting with an organic solvent, and performing column chromatography, or by direct recrystallization of the salt.

Trustworthiness & Experimental Choices:

  • Solvent: Isopropanol is a common choice as it is polar enough to dissolve the reactants and has a suitable boiling point for the reaction to proceed at a reasonable rate.

  • Base: A non-nucleophilic base like DIPEA is sometimes added if the aniline is used as its hydrochloride salt, to liberate the free amine for the reaction.[1] For many free anilines, no external base is required.

  • Microwave Irradiation: To accelerate this reaction, microwave-mediated synthesis is often employed, significantly reducing reaction times from hours to minutes.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Table 4: Hazard and Precautionary Summary

Category Information Reference
Acute Effects May be harmful if swallowed. Causes skin and eye irritation. [9]
Personal Protection Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. [9]
Fire Hazards Emits toxic fumes (CO, CO₂, NOx, HCl) under fire conditions. Use dry chemical, CO₂, or alcohol-resistant foam. [9]

| Incompatibilities | Strong oxidizing agents. |[9] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) is recommended to prevent hydrolysis.[4][10]

Conclusion

This compound stands out as a high-value intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable and efficient reactivity of its C4-chloro group via nucleophilic aromatic substitution make it an indispensable tool. For drug development professionals, this compound provides a reliable and versatile entry point into the synthesis of 4-anilinoquinazoline libraries, a scaffold that continues to yield clinically significant therapeutics, particularly in the field of oncology. A thorough understanding of its properties, synthesis, and reactivity is paramount to leveraging its full potential in the discovery of novel medicines.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-methylquinazoline from o-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-methylquinazoline serves as a pivotal cornerstone in contemporary medicinal chemistry, acting as a versatile scaffold for the development of a wide array of therapeutic agents, most notably kinase inhibitors for oncology.[1][2] Its strategic importance lies in the reactivity of the 4-chloro substituent, which is amenable to nucleophilic aromatic substitution, allowing for the facile introduction of diverse functional groups to generate extensive chemical libraries.[2][3] This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound, commencing from the readily available precursor, o-aminoacetophenone. We will dissect the strategic considerations, reaction mechanisms, and provide a field-proven, step-by-step experimental protocol designed for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The transformation of o-aminoacetophenone into this compound is most effectively executed via a robust two-step sequence. This strategy prioritizes the formation of a stable quinazolinone intermediate, which is subsequently chlorinated to yield the target compound.

  • Step 1: Cyclocondensation. o-Aminoacetophenone is reacted with a suitable C1-N1 source, such as formamide, under thermal conditions to construct the pyrimidine ring, yielding the stable intermediate, 2-methylquinazolin-4(3H)-one.

  • Step 2: Aromatic Chlorination. The lactam functionality of 2-methylquinazolin-4(3H)-one is converted into the corresponding chloride using a potent chlorinating agent like phosphorus oxychloride (POCl₃), affording the final product, this compound.

The overall synthetic logic is depicted in the workflow below.

G A o-Aminoacetophenone B 2-Methylquinazolin-4(3H)-one A->B Step 1: Cyclocondensation (Formamide, Δ) C This compound B->C Step 2: Chlorination (POCl₃, Δ)

Caption: High-level overview of the two-step synthesis.

Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one

Mechanistic Principle

This initial step involves the cyclocondensation of o-aminoacetophenone with formamide. The reaction, an adaptation of the Niementowski quinazolinone synthesis, leverages formamide as a source for both the N1 nitrogen and the C4 carbon of the quinazoline core.[4] The reaction proceeds via an initial formation of an N-formyl intermediate, followed by intramolecular condensation between the formyl group and the methyl ketone. A subsequent cyclization with the amino group and tautomerization yields the stable 2-methylquinazolin-4(3H)-one. The high temperature is critical to overcome the activation energy for the cyclization and dehydration steps.

Detailed Experimental Protocol

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
o-Aminoacetophenone135.1713.52 g100Starting material
Formamide45.04100 mL~2200Reagent and solvent
Round-bottom flask250 mL1-Equipped with reflux condenser
Heating mantle & magnetic stirrer-1 set-For heating and agitation
Ethanol46.07As needed-For recrystallization
Buchner funnel & filter paper-1 set-For product isolation

Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Charge the flask with o-aminoacetophenone (13.52 g, 100 mmol) and formamide (100 mL).

  • Thermal Cyclization: Heat the stirred mixture to 180-190 °C using a heating mantle. Maintain this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3).

  • Reaction Quench & Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. Pour the cooled reaction mixture into 200 mL of cold water and stir for 30 minutes to fully precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual formamide.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-methylquinazolin-4(3H)-one as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Chlorination to this compound

Mechanistic Principle

The conversion of the 2-methylquinazolin-4(3H)-one intermediate to this compound is a classic chlorination reaction. The quinazolinone exists in tautomeric equilibrium with its enol form, 4-hydroxy-2-methylquinazoline. Phosphorus oxychloride (POCl₃) acts as both a Lewis acid and a chloride source. It activates the hydroxyl group (or the carbonyl oxygen of the lactam tautomer), making it a good leaving group. A subsequent nucleophilic attack by a chloride ion, followed by elimination and rearomatization, yields the desired this compound.[5]

Detailed Experimental Protocol

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Methylquinazolin-4(3H)-one160.178.01 g50Product from Step 1
Phosphorus oxychloride (POCl₃)153.3350 mL~540Reagent and solvent; Highly Corrosive
Round-bottom flask100 mL1-Equipped with reflux condenser
Ice bath-1-For workup
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~500 mL-For neutralization
Dichloromethane (DCM)84.93200 mL-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent
Rotary evaporator-1-For solvent removal

Procedure:

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 2-methylquinazolin-4(3H)-one (8.01 g, 50 mmol). Carefully add phosphorus oxychloride (50 mL) in the fume hood.

  • Chlorination: Attach a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105 °C) with stirring. Maintain the reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto 400 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

  • Neutralization & Precipitation: Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 8. The product will precipitate as a solid. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 70 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol.

Integrated Experimental Workflow

The following diagram provides a comprehensive visualization of the entire laboratory workflow, from reaction setup to final product purification.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A1 Combine o-Aminoacetophenone and Formamide A2 Heat to Reflux (180-190°C, 4-5h) A1->A2 A3 Cool and Quench in Cold Water A2->A3 A4 Filter and Wash Solid Product A3->A4 A5 Recrystallize from Ethanol A4->A5 A6 Dry under Vacuum A5->A6 B1 Combine Quinazolinone and POCl₃ A6->B1 Intermediate B2 Heat to Reflux (105°C, 3-4h) B1->B2 B3 Cool and Quench on Crushed Ice B2->B3 B4 Neutralize with Sat. NaHCO₃ (pH 8) B3->B4 B5 Extract with Dichloromethane B4->B5 B6 Dry (Na₂SO₄) and Concentrate B5->B6 B7 Purify (Chromatography or Recrystallization) B6->B7 B8 Final Product B7->B8

Caption: Detailed laboratory workflow for the two-step synthesis.

Product Characterization

Verifying the identity and purity of the final product is a critical step. The following data are consistent with the structure of this compound.

Table 3: Expected Analytical Data for this compound

Analysis MethodExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Melting Point ~95-98 °C (Varies with purity)
¹H NMR (CDCl₃) δ ~8.2 (d, 1H), 8.0 (d, 1H), 7.9 (t, 1H), 7.7 (t, 1H), 2.9 (s, 3H) ppm.
MS (ESI+) m/z = 179.0 [M+H]⁺

Conclusion

This guide outlines a reliable and reproducible two-step synthesis of this compound from o-aminoacetophenone. By first forming the stable 2-methylquinazolin-4(3H)-one intermediate followed by a robust chlorination with phosphorus oxychloride, researchers can access this high-value building block in significant quantities. The protocols have been presented with an emphasis on mechanistic understanding, operational safety, and practical execution. The versatility of the this compound scaffold ensures its continued relevance in the discovery and development of novel small-molecule therapeutics.[3][6]

References

An In-depth Technical Guide to 4-Chloro-2-methylquinazoline: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-methylquinazoline, a pivotal heterocyclic compound in modern drug discovery and organic synthesis. We will delve into its fundamental chemical and physical properties, explore validated synthetic protocols, and discuss its significant role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, practical understanding of this important molecule.

Core Compound Identification and Properties

This compound is a substituted quinazoline derivative characterized by a chlorine atom at the 4-position and a methyl group at the 2-position. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.

Chemical Identity
  • Chemical Name: this compound

  • CAS Number: 6484-24-8[1][2]

  • Molecular Formula: C₉H₇ClN₂[1]

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, reaction setup, and integration into drug development workflows. The data presented below has been aggregated from verified chemical databases.

PropertyValueSource(s)
Molecular Weight 178.62 g/mol [1][3]
Appearance Solid
Melting Point 86-88 °C[4]
Boiling Point 211.2°C at 760 mmHg[4]
Density 1.3±0.1 g/cm³[4]
Topological Polar Surface Area (TPSA) 25.8 Ų[1][3]
LogP 2.59 - 3.2[1][4]

These parameters, particularly the LogP value, suggest a compound with moderate lipophilicity, a key characteristic influencing pharmacokinetic properties in drug candidates. The defined melting point indicates a stable, crystalline solid under standard conditions.[4]

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound involves the chlorination of its precursor, 2-methylquinazolin-4(3H)-one. This transformation is a cornerstone reaction for accessing the reactive 4-chloro derivative.

Synthetic Workflow Overview

The synthesis is a two-step process starting from commercially available 2-methylquinazolin-4(3H)-one. The key transformation is the conversion of the keto-group at the 4-position into a chloro-group using a potent chlorinating agent.

G cluster_start Starting Material cluster_process Chlorination Reaction cluster_product Final Product start 2-Methylquinazolin-4(3H)-one process Chlorination start->process  POCl₃ (Phosphorus oxychloride)  Toluene, N,N-diethylaniline  Heat (120°C) product This compound process->product  Work-up with NaHCO₃  Extraction with Ethyl Acetate

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the progress and success of the reaction can be monitored and confirmed through standard analytical techniques.

Materials:

  • 2-Methylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-diethylaniline

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinazolin-4(3H)-one (e.g., 5 g, 31.2 mmol) in phosphorus oxychloride (POCl₃, e.g., 100 mL).[4] An alternative setup involves dissolving 2-methylquinazolin-4(3H)-one (20.50 mmol) in toluene (55 mL) and adding N,N-diethylaniline (30.74 mmol).[4]

    • Expert Insight: The use of POCl₃ is a classic and robust method for converting cyclic amides (lactams) to their corresponding chloro-derivatives. N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4] Toluene serves as a high-boiling solvent.

  • Chlorination: Heat the stirred suspension to 120°C for 3 hours.[4] The reaction mixture should become a clear solution as the starting material is consumed.

    • Trustworthiness: The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. This provides a critical checkpoint before proceeding to the work-up phase.

  • Work-up and Isolation: a. After cooling the reaction mixture, carefully remove the excess POCl₃ under reduced pressure (vacuum).[4] b. To the residue, cautiously add crushed ice followed by a saturated solution of NaHCO₃ until the solution is neutralized. This step quenches any remaining POCl₃ and neutralizes the acidic environment. c. Extract the aqueous mixture with ethyl acetate (e.g., 2 x 200 mL).[4] The organic layers contain the desired product. d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity (≥95%).

Applications in Drug Discovery and Organic Synthesis

The strategic importance of this compound lies in the reactivity of the C4-chloro substituent. This chlorine atom is an excellent leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, which is a key strategy in medicinal chemistry for modulating the biological activity of a lead compound.

Role as a Synthetic Intermediate

The C4 position is a primary site for modification. Nucleophiles such as amines, alcohols, and thiols can readily displace the chloride, leading to a diverse library of 4-substituted-2-methylquinazolines. This versatility has established this compound as a preferred building block for synthesizing compounds targeting a range of biological targets.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products 4-Substituted Products start This compound amine R-NH₂ (Amines) alcohol R-OH (Alcohols) thiol R-SH (Thiols) amine_p 4-Amino-2-methylquinazolines start->amine_p  + R-NH₂  - HCl alkoxy_p 4-Alkoxy-2-methylquinazolines start->alkoxy_p  + R-OH  - HCl thio_p 4-Thio-2-methylquinazolines start->thio_p  + R-SH  - HCl

Caption: Nucleophilic substitution reactions of this compound.

Precursor to Bioactive Molecules

Derivatives of this compound are integral to the structure of numerous compounds with significant pharmacological activities, including but not limited to:

  • Kinase Inhibitors: The quinazoline scaffold is a well-known "privileged structure" in the design of ATP-competitive kinase inhibitors for cancer therapy.

  • Antihypertensive Agents: Certain quinazoline derivatives have demonstrated efficacy as alpha-1 adrenergic receptor blockers.

  • Antimicrobial and Antiviral Compounds: The versatile scaffold has been explored for the development of new agents to combat infectious diseases.

The ability to readily diversify the molecule at the C4 position allows for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound, with its well-defined properties and straightforward synthesis, is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its strategic value is rooted in the predictable reactivity of its C4-chloro group, which provides a reliable entry point for molecular diversification. For research teams engaged in the synthesis of novel heterocyclic compounds, a thorough understanding of this molecule's chemistry is essential for accelerating the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-2-methylquinazoline in Modern Drug Discovery

This compound stands as a pivotal scaffold in medicinal chemistry and drug development. As a derivative of quinazoline, a bicyclic aromatic heterocycle, it serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position imparts specific reactivity and conformational properties, making it a valuable building block for targeted therapeutics. Notably, the quinazoline core is a recognized "privileged structure," frequently found in molecules designed to interact with various biological targets, including kinases, which are crucial in cancer and inflammation pathways. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the design and synthesis of novel drug candidates.

This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The interpretation of this data is crucial for confirming the identity, purity, and structure of the molecule, ensuring the integrity of subsequent synthetic transformations and the reliability of biological screening results.

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is essential to visualize the molecular structure of this compound. The numbering of the quinazoline ring system is critical for the correct assignment of spectroscopic signals.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key information about the number and types of hydrogen atoms present in the molecule.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to achieve a good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: 30-45 degrees.

    • Spectral width: -2 to 12 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

Data Summary and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.21-8.25m1HH-5 or H-8
7.89-7.99m2HH-6, H-7
7.66ddd (J=8.7, 6.6, 1.8 Hz)1HH-5 or H-8
2.87s3H-CH₃

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

In-depth Analysis:

  • Aromatic Region (δ 7.6-8.3 ppm): The four protons on the benzene ring of the quinazoline core give rise to a complex multiplet pattern. The downfield chemical shifts are indicative of their attachment to an electron-deficient aromatic system. The proton at the 5-position is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-1) and the chloro-substituted pyrimidine ring. The exact assignment of H-5, H-6, H-7, and H-8 would require two-dimensional NMR experiments such as COSY and NOESY. The provided data shows a multiplet for one proton at δ 8.21-8.25, a multiplet for two protons at δ 7.89-7.99, and a doublet of doublets of doublets for one proton at δ 7.66.[1] This complex splitting pattern arises from the coupling between the adjacent aromatic protons.

  • Aliphatic Region (δ 2.87 ppm): The sharp singlet at δ 2.87 ppm integrates to three protons and is characteristic of the methyl group at the 2-position.[1] The singlet nature of this peak indicates that there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atoms in the pyrimidine ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C-2Carbon attached to two nitrogen atoms.
~160C-4Carbon attached to a nitrogen and a chlorine atom.
~150C-8aCarbon at the ring junction, adjacent to N-1.
~134C-7Aromatic CH carbon.
~129C-5Aromatic CH carbon.
~128C-6Aromatic CH carbon.
~125C-4aCarbon at the ring junction.
~122C-8Aromatic CH carbon.
~25-CH₃Methyl carbon.

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Causality behind Predicted Shifts:

  • Quaternary Carbons: The carbons at positions 2, 4, 4a, and 8a are quaternary and their chemical shifts are highly influenced by the electronegativity of the attached atoms. C-2, being bonded to two nitrogen atoms, is expected to be significantly downfield. C-4, bonded to both nitrogen and the electronegative chlorine, will also be strongly deshielded. The bridgehead carbons, C-4a and C-8a, will appear at distinct chemical shifts due to their different electronic environments.

  • Aromatic CH Carbons: The chemical shifts of the aromatic protons (C-5, C-6, C-7, and C-8) are expected in the typical aromatic region of δ 120-140 ppm. Their precise shifts are influenced by the overall electron distribution in the bicyclic system.

  • Aliphatic Carbon: The methyl carbon will appear in the aliphatic region, typically below 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The spectrum can be acquired using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Data and Interpretation

While specific experimental IR data for this compound is not available from the searches, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchingAromatic C-H
~2950-3000C-H stretchingMethyl C-H
~1610-1630C=N stretchingQuinazoline ring
~1500-1580C=C stretchingAromatic ring
~1000-1100C-Cl stretchingAryl chloride
~750-850C-H bending (out-of-plane)Aromatic C-H

Table 3: Predicted characteristic IR absorption bands for this compound.

In-depth Analysis:

  • Aromatic and Aliphatic C-H Stretching: The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the stretching vibrations of the aromatic C-H bonds. Just below 3000 cm⁻¹, the stretching vibrations of the methyl C-H bonds will be observed.

  • Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the quinazoline ring system are expected in the 1500-1630 cm⁻¹ region. These are often strong and sharp absorptions.

  • C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride typically appears in the fingerprint region, between 1000 and 1100 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 750-850 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Technique: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their m/z ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₉H₇ClN₂) is 178.62 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as two peaks: M⁺ at m/z 178 and M+2⁺ at m/z 180, with a relative intensity ratio of approximately 3:1.

Predicted Fragmentation Pathway:

Fragmentation_of_this compound M [C₉H₇ClN₂]⁺ m/z = 178/180 F1 [M - Cl]⁺ m/z = 143 M->F1 - Cl• F2 [M - CH₃]⁺ m/z = 163/165 M->F2 - CH₃• F3 [M - HCN]⁺ m/z = 151/153 M->F3 - HCN

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

In-depth Analysis:

  • Molecular Ion Peak (M⁺): The most important peak in the EI mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound. The presence of the M+2 peak in a ~3:1 ratio with the M⁺ peak is a definitive indicator of a single chlorine atom in the molecule.

  • Major Fragments:

    • Loss of a Chlorine Radical: A common fragmentation pathway for chloro-containing compounds is the loss of a chlorine radical (Cl•) to give a fragment at [M - 35]⁺ and [M - 37]⁺. This would result in a peak at m/z 143.

    • Loss of a Methyl Radical: The loss of the methyl radical (CH₃•) would lead to a fragment ion at m/z 163/165.

    • Loss of HCN: Heterocyclic aromatic compounds often undergo fragmentation by losing small, stable neutral molecules. The loss of hydrogen cyanide (HCN) from the quinazoline ring is a plausible fragmentation pathway, which would result in a fragment at m/z 151/153.

Synthesis and Self-Validating Protocols

The reliable spectroscopic analysis of this compound is predicated on the synthesis of a pure sample. A common synthetic route involves the chlorination of 2-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-4(3H)-quinazolinone (1 equivalent) in phosphorus oxychloride (POCl₃, used as both reagent and solvent).

  • Reaction Conditions: Heat the stirred suspension at reflux (approximately 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Purification: To the residue, add crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous mixture with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Trustworthiness through Self-Validation:

The purity of the synthesized compound, and thus the validity of the spectroscopic data, is ensured by this multi-step purification process. The final confirmation of the structure and purity is achieved when the data from all three spectroscopic techniques (NMR, IR, and MS) are in complete agreement with the expected structure.

Conclusion

References

The Rising Therapeutic Potential of 4-Chloro-2-methylquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its broad spectrum of biological activities. Within this diverse family, derivatives of 4-chloro-2-methylquinazoline have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. The strategic placement of a reactive chlorine atom at the 4-position facilitates a wide range of chemical modifications, allowing for the synthesis of extensive libraries of derivatives. This, combined with the influence of the 2-methyl group, has led to the discovery of potent anticancer and antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Strategic Importance of the this compound Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a recurring motif in numerous clinically approved drugs and bioactive molecules.[1] The this compound scaffold offers a unique combination of features that make it an attractive starting point for drug discovery programs. The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, most commonly with amines, to generate a diverse array of 4-anilinoquinazoline derivatives.[2] This synthetic tractability allows for the systematic exploration of the chemical space around the quinazoline core to optimize biological activity. The 2-methyl group, while seemingly simple, can influence the molecule's conformation and interaction with biological targets, contributing to potency and selectivity.[3]

This guide will explore the two primary areas where this compound derivatives have shown significant promise: oncology, particularly as inhibitors of key signaling pathways, and infectious diseases, as novel antimicrobial agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated potent antiproliferative activity against a range of cancer cell lines. A primary mechanism underlying this activity is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Dominant Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] 4-Anilinoquinazoline derivatives, readily synthesized from this compound, have been extensively investigated as EGFR inhibitors.[5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that drives tumor growth.[6]

The general structure of these inhibitors involves the 4-anilino moiety inserting into the ATP-binding pocket of the EGFR kinase domain. The quinazoline nitrogen atoms form crucial hydrogen bonds with key amino acid residues, while the aniline portion can be modified to enhance potency and selectivity.

Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Derivative 4-Anilinoquinazoline Derivative Derivative->EGFR Inhibits (ATP Competitive) ATP ATP ATP->P_EGFR ADP ADP P_EGFR->ADP RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling cascade and its inhibition by 4-anilinoquinazoline derivatives.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and specific kinases. The following table summarizes the reported IC₅₀ values for representative 4-anilinoquinazoline derivatives.

Compound IDCore StructureTarget Cell Line/KinaseIC₅₀ (µM)Reference
10b 4-Anilino-6-halo-2-phenylquinazolineHCT-116 (Colon Cancer)2.8[3]
10b 4-Anilino-6-halo-2-phenylquinazolineT98G (Glioblastoma)2.0[3]
8d 4-Anilino-7-piperidinoquinazolineA431 (Epidermoid Carcinoma)1.99[7]
8f 4-Anilino-7-(N,N-dimethylamino)quinazolineA431 (Epidermoid Carcinoma)2.57[7]
13 4-Anilinoquinazoline derivativeSH-SY5Y (Neuroblastoma)13.1[8]
26 4-Anilinoquinazoline derivativeA549 (Lung Cancer)24.1[8]
26 4-Anilinoquinazoline derivativeSH-SY5Y (Neuroblastoma)14.8[8]
7i 6-Arylureido-4-anilinoquinazolineA549 (Lung Cancer)2.25[4][9]
7i 6-Arylureido-4-anilinoquinazolineHT-29 (Colon Cancer)1.72[4][9]
7i 6-Arylureido-4-anilinoquinazolineMCF-7 (Breast Cancer)2.81[4][9]
14g 2-Chloro-4-anilinoquinazoline-chalconeK-562 (Leukemia)0.622[6][10]
14g 2-Chloro-4-anilinoquinazoline-chalconeHCT-116 (Colon Cancer)1.81[6][10]
14g 2-Chloro-4-anilinoquinazoline-chalconeMCF-7 (Breast Cancer)1.81[6][10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, quinazoline derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[12] The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents, and this compound derivatives represent a promising scaffold for this purpose.

Mechanism of Action and Spectrum of Activity

The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis. The broad spectrum of activity observed for some derivatives suggests that they may have multiple cellular targets.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table presents MIC values for representative quinazoline derivatives against various microbial strains.

Compound IDCore StructureMicrobial StrainMIC (µg/mL)Reference
16 2-Substituted-quinazolin-4-oneStaphylococcus aureus0.5[2]
20 2-Substituted-quinazolin-4-oneBacillus subtilis0.5[2]
29 2-Substituted-quinazolin-4-oneBacillus subtilis0.5[2]
19 2-Substituted-quinazolin-4-onePseudomonas aeruginosa0.15[2]
3m 3-Amino-2-methylquinazolin-4-one derivativeStaphylococcus aureus1.95[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[1][7]

Objective: To determine the MIC of a this compound derivative against a specific bacterial or fungal strain.

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well round-bottom microplates

  • Multichannel pipette

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test organism in the appropriate broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (broth with inoculum but no compound).

    • Include a sterility control well containing only broth.

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

Experimental Workflow: From Synthesis to Biological Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar Lead Optimization Start This compound Reaction Nucleophilic Substitution (e.g., with anilines) Start->Reaction Library Library of Derivatives Reaction->Library Purification Purification & Characterization Library->Purification Anticancer Anticancer Screening Purification->Anticancer Antimicrobial Antimicrobial Screening Purification->Antimicrobial MTT MTT Assay (Cytotoxicity) Anticancer->MTT Kinase Kinase Inhibition Assay (e.g., EGFR) Anticancer->Kinase MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC Data IC50 / MIC Values MTT->Data Kinase->Data MIC->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility, coupled with their potent anticancer and antimicrobial activities, makes them an attractive area for further investigation. The well-established role of 4-anilinoquinazoline derivatives as EGFR inhibitors provides a solid foundation for the rational design of new anticancer drugs with improved potency and selectivity. Furthermore, the emerging antimicrobial potential of this class of compounds opens up new avenues for addressing the critical challenge of antimicrobial resistance.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of this compound derivatives to explore a wider range of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their anticancer and antimicrobial effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Targeting Drug Resistance: Designing derivatives that can overcome known mechanisms of drug resistance in both cancer and infectious diseases.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of this compound derivatives can be realized, leading to the development of next-generation therapies for a range of human diseases.

References

4-Chloro-2-methylquinazoline: A Keystone Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline framework, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its remarkable ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[3] Among the vast library of quinazoline derivatives, 4-anilinoquinazolines have emerged as a particularly fruitful class of compounds, leading to the development of several FDA-approved drugs.[1] These agents primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][4]

At the heart of synthesizing these potent therapeutic agents lies a critical intermediate: 4-Chloro-2-methylquinazoline . The strategic placement of a chlorine atom at the C4 position renders this site highly electrophilic and susceptible to nucleophilic displacement.[5][6] This reactivity is the cornerstone of its utility, providing a reliable chemical handle for introducing diverse functionalities, most notably through reactions with amines to forge the key 4-anilino structure.[1] This guide offers a deep dive into the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols to empower researchers in drug discovery.

Synthesis of the Core Scaffold: this compound

The most common and efficient route to this compound begins with the corresponding quinazolinone, 2-methylquinazolin-4(3H)-one. The transformation is a chlorination/dehydration reaction, typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or hexachloroethane.

The causality behind this choice of reagents lies in their ability to convert the C4-carbonyl group of the quinazolinone into a highly reactive Vilsmeier-Haack type intermediate or a phosphonium salt, which is then readily displaced by a chloride ion. POCl₃ is often preferred on a larger scale due to its cost-effectiveness and the fact that the byproducts are volatile or easily removed.

Experimental Protocol: Synthesis of this compound from 2-Methylquinazolin-4(3H)-one

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 2-Methylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq). A small amount of N,N-dimethylaniline (0.1 eq) can be added as a catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (Quenching): After cooling the mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Once the excess POCl₃ has been quenched, slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel to afford the pure product.

Key Chemical Transformations & Mechanistic Insights

The C4-chloro group is the molecule's reactive center, enabling a host of transformations crucial for building molecular diversity. Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen at N1.[7]

Nucleophilic Aromatic Substitution (SNAr)

This is the most fundamental and widely used reaction of this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] Subsequent elimination of the chloride leaving group restores the aromaticity of the quinazoline ring.[9]

SNAr_Mechanism

  • With Amines (Anilination): This reaction is the cornerstone for creating the 4-anilinoquinazoline scaffold found in many kinase inhibitors.[1] The choice of solvent (e.g., isopropanol, ethanol, DMF) and temperature (from room temperature to reflux) depends on the nucleophilicity of the amine.[5] For less reactive anilines, microwave irradiation can significantly accelerate the reaction.[1]

  • With Alcohols/Phenols (Etherification): Reaction with alkoxides or phenoxides (generated in situ with a base like NaH) yields 4-alkoxy or 4-aryloxy-2-methylquinazolines.

  • With Thiols (Thioetherification): Thiolates readily displace the C4-chloride to form 4-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, palladium-catalyzed cross-coupling reactions have expanded the synthetic utility of 4-chloroquinazolines, allowing for the formation of C-C, C-N, and C-S bonds with substrates that are poor nucleophiles.[10][11] The C4-Cl bond is highly activated for oxidative addition to a Pd(0) catalyst, a key step in these cycles.[10]

CrossCoupling_Workflow

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling with organoboron reagents (boronic acids or esters).[10][12] It is invaluable for introducing aryl or heteroaryl groups at the C4 position. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical to activate the boronic acid for transmetalation without promoting unwanted side reactions.[12][13]

  • Buchwald-Hartwig Amination: This provides an alternative to SNAr for forming C-N bonds, especially with challenging or sterically hindered amines.[14][15] It requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).[15][16] The ligand's steric bulk and electron-donating properties are crucial for facilitating the reductive elimination step that forms the final product.[16]

  • Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst.[10][11]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound is demonstrated by its application in the synthesis of potent kinase inhibitors. The 4-anilinoquinazoline motif derived from it is a superb mimic of the adenine region of ATP, allowing these molecules to act as competitive inhibitors in the ATP-binding pocket of kinases.[4]

Table 1: Examples of Kinase Inhibitors Derived from Quinazoline Scaffolds

Drug (or Precursor)Target Kinase(s)Therapeutic AreaRelevance of 4-Chloroquinazoline Scaffold
Gefitinib EGFROncology (Non-Small Cell Lung Cancer)A key precursor is 4-chloro-6,7-dimethoxyquinazoline, which undergoes SNAr with 3-chloro-4-fluoroaniline.[4]
Erlotinib EGFROncology (NSCLC, Pancreatic Cancer)Synthesized via SNAr on a 4-chloroquinazoline core with 3-ethynylaniline.[1]
Lapatinib EGFR, HER2Oncology (Breast Cancer)Features a 4-anilinoquinazoline core, built via SNAr chemistry.[1]
PI3K p110α Inhibitors PI3KαOncologyResearch has shown that 4-morpholino-2-phenylquinazolines, synthesized from 4-chloro-2-phenylquinazoline, are potent inhibitors.[17]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical Suzuki-Miyaura reaction to synthesize 4-aryl-2-methylquinazolines.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ or Pd(OAc)₂/SPhos (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Ethanol/Water

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for C-N bond formation with a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1-1.3 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or other Buchwald ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous, degassed Toluene or Dioxane

  • Nitrogen or Argon atmosphere (Glovebox recommended)

Procedure:

  • Inert Setup: In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vial.

  • Reagent Addition: Add the this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.

Conclusion and Future Outlook

This compound has solidified its position as a high-value, versatile building block in the synthesis of complex heterocyclic compounds. Its predictable and robust reactivity, dominated by nucleophilic aromatic substitution and complemented by modern cross-coupling methods, provides a reliable platform for generating vast chemical libraries. The continued success of quinazoline-based drugs, particularly in oncology, ensures that this scaffold and its key intermediates will remain a focus of intensive research. Future efforts will likely concentrate on developing more efficient, sustainable (e.g., mechanochemical) and regioselective methods for its functionalization, further expanding its role in the quest for novel therapeutics.[18]

References

Reactivity and stability of 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-methylquinazoline

Abstract

This compound is a pivotal heterocyclic intermediate, recognized as a privileged scaffold in medicinal chemistry and drug development. Its significance lies in the strategic placement of a reactive chlorine atom at the C4 position, which serves as a versatile handle for introducing a wide array of functional groups. This guide provides a comprehensive exploration of the chemical reactivity and stability of this compound. We will delve into its primary reaction pathways, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines the compound's stability profile, offering insights into its handling, storage, and potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Synthetic Overview

The quinazoline core, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of biologically active molecules, most notably as kinase inhibitors in oncology.[1] The title compound, this compound (CAS 6484-24-8), is particularly valuable due to the electron-withdrawing nature of the quinazoline ring system, which activates the C4-chloro substituent for displacement.[2]

The most common and direct synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor, 2-methylquinazolin-4(3H)-one. This transformation is typically achieved by heating the quinazolinone in a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).[3]

Synthesis Quinazolinone 2-Methylquinazolin-4(3H)-one Product This compound Quinazolinone->Product Reflux Reagent POCl₃ Reagent->Quinazolinone

Caption: Synthesis of this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the electrophilic character of the C4 carbon, making it highly susceptible to reactions with nucleophiles and organometallic reagents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The paramount reaction of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom is an excellent leaving group, and its departure is facilitated by the nitrogen atoms in the heterocyclic ring, which can stabilize the negative charge in the Meisenheimer intermediate. This reaction proceeds via a stepwise addition-elimination mechanism.[4]

SNAr_Mechanism sub This compound Cl intermediate Meisenheimer Intermediate Cl Nu sub:f0->intermediate:f0 + Nu⁻ nuc Nu: product 4-Substituted-2-methylquinazoline Nu intermediate:f0->product:f0 - Cl⁻ cl_minus Cl⁻

Caption: General SNAr mechanism at the C4 position.

2.1.1 Amination: The Cornerstone of Bioactive Scaffolds

The most widely exploited SNAr reaction involves amines as nucleophiles. This pathway is fundamental for synthesizing 4-anilinoquinazoline derivatives, a class of compounds renowned for their anticancer properties as tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).[1]

The reaction conditions are generally mild, often involving refluxing the chloroquinazoline with the desired amine in a polar solvent like isopropanol or ethanol.[5] For less reactive anilines (e.g., those with electron-withdrawing groups), microwave irradiation can dramatically reduce reaction times and improve yields.[1] Bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used to scavenge the HCl generated during the reaction.[5]

Nucleophile TypeTypical SolventConditionsBase (Optional)Reference
Primary/Secondary AnilinesIsopropanol, THF/H₂OReflux, 4h / MW, 10-20 minNone / NaOAc[1][5]
Primary/Secondary Aliphatic AminesIsopropanol, THFRoom Temp to RefluxTEA, DIPEA[5][6]
BenzylaminesIsopropanolReflux, 4hTEA[5]

2.1.2 Reactions with Other Nucleophiles

While amination is predominant, the C4-chloro group can be displaced by other nucleophiles:

  • Thiols: Reaction with thiols or thiophenols provides 4-thioether derivatives.

  • Alcohols/Phenols: Substitution with alkoxides or phenoxides can occur, though typically requiring stronger basic conditions compared to amination.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, the C4 position is amenable to modern cross-coupling methodologies, significantly expanding its synthetic utility for creating carbon-carbon bonds.

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for coupling this compound with various aryl or heteroaryl boronic acids (or their esters).[7][8] This reaction requires a palladium catalyst, a suitable ligand, and a base. The choice of catalyst system is crucial for achieving high yields.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂(Cl) pd0->pd2_halide Oxidative Addition pd2_boronate R-Pd(II)L₂(R') pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R-R' pd2_boronate->product sub R-Cl (this compound) boronic R'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This reaction enables the synthesis of 2-methyl-4-arylquinazolines, which are also of significant interest in medicinal chemistry.

Stability and Handling

Understanding the stability of this compound is critical for its effective use and storage.

General Stability

Under standard laboratory conditions, this compound is a stable solid.[9] However, like many chlorinated heterocycles, it is sensitive to certain conditions that can lead to degradation.

Degradation Pathways
  • Hydrolysis: The most common degradation pathway is hydrolysis of the C4-chloro group to yield 2-methylquinazolin-4(3H)-one. This process is accelerated by the presence of water, especially under strong acidic or basic conditions and at elevated temperatures.

Recommended Storage and Handling

To ensure the integrity of the compound, the following storage and handling procedures are recommended.

ParameterRecommendationRationale
Temperature 2-8°C or Ambient StorageMinimizes thermal degradation.[9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents moisture-driven hydrolysis.
Light Store in a dark, light-resistant containerPrevents potential photodecomposition.
Moisture Keep container tightly sealed; handle in a dry environmentThe C4-Cl bond is susceptible to hydrolysis.[2]

Safety Note: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Experimental Protocols

The following protocols are provided as illustrative examples for common transformations. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: Synthesis of N-Aryl-2-methylquinazolin-4-amine via SNAr

This protocol describes a typical amination reaction with an aniline derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired aniline derivative (1.1 eq) and a suitable solvent such as isopropanol (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Protocol 2: Synthesis of 4-Aryl-2-methylquinazoline via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for palladium-catalyzed C-C bond formation.

  • Setup: In a microwave vial or a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O).[11]

  • Degassing: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (1-12 hours). If using a microwave reactor, typical conditions are 10-30 minutes at 100-140 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the facile displacement of the C4-chloro group, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the straightforward introduction of a vast range of substituents, making it an indispensable precursor for the synthesis of diverse compound libraries, particularly for drug discovery programs targeting kinases. While generally stable, care must be taken to avoid hydrolysis by storing it under dry, inert conditions. The protocols and data presented in this guide offer a solid foundation for scientists to confidently and effectively utilize this compound in their research.

References

The 4-Chloro-2-methylquinazoline Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Among its many derivatives, the 4-Chloro-2-methylquinazoline moiety has emerged as a particularly versatile and valuable building block in the design of novel therapeutics. Its unique electronic properties and facile reactivity at the C4 position make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, key therapeutic applications, and the underlying mechanisms of action of its derivatives. We will delve into its critical role in the development of potent anticancer agents, including kinase inhibitors and tubulin polymerization inhibitors, as well as its emerging potential in antimicrobial and antidiabetic therapies. This guide is intended to serve as a vital resource for researchers engaged in the exploration and exploitation of this powerful chemical scaffold for the advancement of next-generation therapeutics.

The Quinazoline Nucleus: A Cornerstone of Medicinal Chemistry

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a recurring motif in a multitude of biologically active compounds.[1] Its inherent stability and the presence of nitrogen atoms capable of forming crucial hydrogen bonds with biological targets contribute to its "privileged" status in drug discovery.[1] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of highly potent and selective therapeutic agents.

Synthesis of the this compound Scaffold: A Practical Approach

The this compound scaffold is a key intermediate, and its efficient synthesis is paramount for the exploration of its therapeutic potential. While several synthetic routes exist, a common and effective method involves the cyclization of an appropriate anthranilic acid derivative or a related precursor. A frequently employed strategy starts from 2-aminoacetophenone.[2][3][4]

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline

This protocol outlines a common laboratory-scale synthesis of 2-(chloromethyl)-4-methylquinazoline from 2-aminoacetophenone.[3][4]

Materials:

  • 2-Aminoacetophenone

  • Chloroacetonitrile

  • 1,4-Dioxane

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50%)

  • Acetonitrile

  • Petroleum ether

  • Ice bath

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • To a 250 mL three-necked flask, add 2-aminoacetophenone (27.0 g, 0.20 mol), chloroacetonitrile (16.6 g, 0.22 mol), and 1,4-dioxane (10 mL).[3]

  • Stir the mixture and cool it to 10°C in an ice bath.[3]

  • Slowly add concentrated hydrochloric acid (150 mL) dropwise via a dropping funnel, ensuring the temperature remains below 15°C.[3]

  • After the addition is complete, continue stirring the reaction mixture at 10°C for 20 hours.[3]

  • In a separate beaker, prepare a pre-cooled sodium hydroxide solution (50%, 450 mL) and cool it to 0°C.[3]

  • Pour the reaction mixture into the cold sodium hydroxide solution, controlling the temperature to not exceed 10°C.[3]

  • Stir the resulting mixture at 5°C for 30 minutes to facilitate precipitation.[3]

  • Collect the solid product by filtration and wash the filter cake with water.[3]

  • Recrystallize the crude product from acetonitrile/petroleum ether to yield the pure 2-(chloromethyl)-4-methylquinazoline as a yellow solid.[3]

Expected Yield: Approximately 77.3% with a purity of over 98%.[3]

Therapeutic Applications: A Multifaceted Scaffold

The true power of the this compound scaffold lies in its ability to serve as a precursor to a wide range of therapeutic agents. The chlorine atom at the 4-position is an excellent leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) with various amines to generate a library of 4-aminoquinazoline derivatives.[5][6] This reactivity has been extensively exploited to develop potent inhibitors of key biological targets.

Anticancer Activity: A Dominant Therapeutic Arena

The most prominent application of the this compound scaffold is in the development of anticancer drugs. Derivatives of this scaffold have been shown to target several critical pathways involved in tumor growth, proliferation, and survival.

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline framework, readily synthesized from this compound, has proven to be a highly effective pharmacophore for the inhibition of several key RTKs.[7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline moiety is the cornerstone of several clinically successful EGFR inhibitors, such as gefitinib and erlotinib.[7] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways that promote cell proliferation and survival.[8] The structure-activity relationship (SAR) studies have revealed that small, lipophilic groups at the 3-position of the aniline ring and electron-donating groups on the quinazoline core enhance inhibitory potency.[8]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Several 4-anilinoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[9][10] The SAR for VEGFR-2 inhibitors often highlights the importance of specific hydrogen bond donors and acceptors that interact with key residues in the ATP-binding pocket of the kinase.[9]

Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits (ATP-competitive) ATP ATP Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug_Discovery_Workflow cluster_assays Biological Evaluation Start Start: 2-Aminoacetophenone Synthesis_Scaffold Synthesis of This compound Start->Synthesis_Scaffold Derivatization Derivatization (SNAr) with Amines Synthesis_Scaffold->Derivatization Library Library of 4-Anilinoquinazoline Derivatives Derivatization->Library Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Library->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT, CellTiter-Glo) Library->Cell_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC Determination) Library->Antimicrobial_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design Preclinical Preclinical Studies Lead_Optimization->Preclinical

References

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-chloro-2-methylquinazoline, a crucial intermediate in pharmaceutical synthesis. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.

Section 1: Understanding the Hazard Profile

This compound (CAS No. 6484-24-8) is a solid compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1] While specific toxicological data is limited, related compounds and safety data sheets (SDS) indicate several potential hazards that necessitate stringent safety measures.

A related compound, 2-(Chloromethyl)-4-methylquinazoline, is classified as causing severe skin burns and eye damage.[2] It is categorized as Skin Corrosion, Sub-category 1C, leading to irreversible eye effects.[2] GHS classifications for similar compounds also indicate potential for being harmful if swallowed, causing skin and eye irritation, and possibly causing respiratory irritation.[3][4]

Table 1: Hazard Identification

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses severe skin burns and eye damage (based on related compounds).[2] May cause skin irritation.[4]TCI Chemicals SDS[2]
Serious Eye Damage/IrritationCauses serious eye damage (based on related compounds).[2] May cause serious eye irritation.[4]TCI Chemicals SDS[2]
Acute Oral ToxicityHarmful if swallowed.[3][4]PubChem[3][4]
Respiratory IrritationMay cause respiratory irritation.[4]PubChem[4]

It is crucial to treat this compound with the same level of caution as its more thoroughly studied analogues due to the structural similarities and potential for similar reactivity and toxicity.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

2.1 Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For handling this compound powder, the following are mandatory:

  • Chemical Fume Hood: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2] Local exhaust ventilation should be used at the point of generation.[2]

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

PPE provides a critical barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist but a scientifically informed decision based on the specific hazards of the compound.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that solvents can degrade glove materials, it is imperative to select gloves tested for resistance against the specific chemicals being used.[6][7] Double gloving is recommended as a best practice. Gloves should be inspected before use and changed frequently, or immediately if contamination is suspected.[6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of severe eye damage, chemical safety goggles are strongly recommended.[6] A face shield should be worn in situations with a higher risk of splashes or powder dispersal.[6][8]

  • Skin and Body Protection: A lab coat is standard, but for handling larger quantities or during procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.[9] Gowns should be impermeable, have long sleeves, and close in the back.[10]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[8][11] For significant spills or aerosol-generating procedures, a respirator with a chemical cartridge may be required.[6] All personnel using respirators must be properly fit-tested and trained.[6]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling This compound Assess_Task Assess Task: - Weighing - Transfer - Reaction Setup - Spill Cleanup Start->Assess_Task Select_Gloves Select Gloves: - Chemical Resistant - Double Gloving Recommended Assess_Task->Select_Gloves Select_Eyes Select Eye/Face Protection: - Goggles (minimum) - Face Shield (if splash risk) Assess_Task->Select_Eyes Select_Body Select Body Protection: - Lab Coat - Chemical Resistant Gown/Apron Assess_Task->Select_Body Select_Respiratory Select Respiratory Protection: - Fume Hood (primary) - Respirator (if needed) Assess_Task->Select_Respiratory Inspect_PPE Inspect PPE for Damage Select_Gloves->Inspect_PPE Select_Eyes->Inspect_PPE Select_Body->Inspect_PPE Select_Respiratory->Inspect_PPE Inspect_PPE->Start If Damaged Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If OK Proceed Proceed with Task Don_PPE->Proceed

Section 3: Safe Handling and Storage Protocols

3.1 Handling:

  • Avoid the formation of dust and aerosols.[12]

  • Use in a well-ventilated area, preferably a chemical fume hood.[5][13]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Wash hands thoroughly after handling.[2]

  • Keep away from heat, sparks, and open flames.[5]

  • Use non-sparking tools.[12]

3.2 Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2][12]

  • Store locked up.[2]

  • Store away from incompatible materials such as oxidizing agents and strong bases.[2]

  • Some sources recommend storage at -20°C, sealed and away from moisture.[1]

Section 4: Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate potential harm.

4.1 First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[12][14]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[2][14]

4.2 Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[12][14]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[12][14]

  • Containment and Cleaning: Use dry clean-up procedures and avoid generating dust.[13] Collect the spilled material using a spark-proof tool and place it in a suitable, labeled container for disposal.[12]

Spill_Response_Flowchart cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Gown) Alert->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Containerize Place in Labeled Hazardous Waste Container Collect->Containerize Decontaminate Decontaminate Area Containerize->Decontaminate Doff_PPE Doff & Dispose of PPE as Hazardous Waste Decontaminate->Doff_PPE Report Complete Incident Report Doff_PPE->Report

Section 5: Fire-Fighting and Disposal

5.1 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][14]

  • Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

5.2 Disposal Considerations:

  • Dispose of this material and its container at a licensed chemical destruction plant.[14]

  • Do not allow the product to enter drains.

  • Contaminated packaging should be treated as the product itself.

  • Disposal must be in accordance with all applicable federal, state, and local regulations.

Section 6: Conclusion

The safe handling of this compound is achievable through a comprehensive safety program that includes understanding its hazards, utilizing appropriate engineering controls and PPE, and adhering to strict handling, storage, and emergency procedures. This guide serves as a foundational document for researchers and professionals, emphasizing that a culture of safety is integral to successful and responsible scientific advancement.

References

Methodological & Application

The Strategic Role of 4-Chloro-2-methylquinazoline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of various functional groups, enabling high-affinity interactions with biological targets. Among the plethora of quinazoline derivatives, 4-chloro-2-methylquinazoline stands out as a particularly valuable and versatile intermediate. Its strategic importance lies in the reactivity of the C4-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of diverse amine-containing moieties, a common feature in many targeted therapies, particularly kinase inhibitors.[1][2]

This guide provides a comprehensive overview of this compound as a key intermediate, detailing its synthesis, characterization, and application in the construction of pharmacologically relevant molecules. We will delve into the mechanistic rationale behind its use, focusing on its role in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, and provide detailed, field-proven laboratory protocols for its preparation and subsequent elaboration.

The Significance of this compound in Kinase Inhibitor Synthesis

Many contemporary cancer therapies, such as gefitinib, erlotinib, and lapatinib, are potent inhibitors of protein kinases, particularly those in the EGFR family.[2][3] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[4][5] These drugs function by competing with ATP for the binding site within the kinase domain of the receptor.[1] The 4-anilinoquinazoline core is a common structural motif in these inhibitors, where the aniline moiety provides crucial hydrogen bonding interactions within the ATP-binding pocket.[6]

This compound serves as a direct precursor to this critical 4-anilinoquinazoline core. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack, allowing for efficient displacement of the chloro group by a wide range of substituted anilines. This modularity is a key advantage in drug discovery, enabling the rapid synthesis of extensive libraries of analogs for structure-activity relationship (SAR) studies.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound is typically achieved in a two-step sequence starting from readily available anthranilic acid. The first step involves the construction of the quinazolinone ring, followed by chlorination to install the reactive handle at the 4-position.

Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one

The formation of the quinazolinone core can be accomplished through several methods. A robust and high-yielding approach involves the condensation of anthranilic acid with an appropriate C2 source. Here, we present a method adapted from literature procedures utilizing the reaction of anthranilic acid with acetic anhydride to form an intermediate benzoxazinone, which is then reacted with ammonia in situ.[7]

Protocol 1: Synthesis of 2-Methylquinazolin-4(3H)-one

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Aqueous ammonia (25% solution)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Formation of 2-Methyl-4H-3,1-benzoxazin-4-one: In a round-bottom flask, a mixture of anthranilic acid (e.g., 0.1 mol) and acetic anhydride (e.g., 0.25 mol) is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Conversion to 2-Methylquinazolin-4(3H)-one: After cooling the reaction mixture to room temperature, excess acetic anhydride is carefully removed under reduced pressure. The resulting residue (crude 2-methyl-4H-3,1-benzoxazin-4-one) is then treated with an excess of 25% aqueous ammonia. The mixture is stirred vigorously at room temperature for 1-2 hours.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water, and then with a small amount of cold ethanol. The solid is dried under vacuum to afford 2-methylquinazolin-4(3H)-one as a white to off-white solid. The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: 85-95%

Characterization Data for 2-Methylquinazolin-4(3H)-one:

  • Appearance: White to off-white crystalline solid

  • Melting Point: 231-234 °C[4]

  • 1H NMR (DMSO-d6): δ 12.03 (s, 1H, NH), 8.29 (d, 1H), 7.78 (t, 1H), 7.69 (d, 1H), 7.45 (m, 1H), 2.61 (s, 3H, CH3).[4]

  • 13C NMR (DMSO-d6): δ 163.8, 154.9, 147.9, 138.5, 133.4, 127.6, 120.5, 22.4.[4]

  • IR (KBr, cm-1): 3137 (N-H), 1665 (C=O).[4]

Step 2: Chlorination of 2-Methylquinazolin-4(3H)-one

The conversion of the quinazolinone to the corresponding 4-chloro derivative is a critical step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[8][9] The reaction with POCl3 is often preferred and proceeds via an initial phosphorylation of the lactam oxygen, followed by nucleophilic attack of chloride.[10]

Protocol 2: Synthesis of this compound

! DANGER ! Phosphorus oxychloride (POCl3) is highly corrosive, toxic, and reacts violently with water.[11] This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[12][13]

Materials:

  • 2-Methylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl3)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask with a reflux condenser and drying tube

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Large beaker for quenching

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A mixture of 2-methylquinazolin-4(3H)-one (e.g., 0.05 mol) and phosphorus oxychloride (e.g., 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a drying tube. A small amount of an organic base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction, though refluxing in neat POCl3 is also common.[8]

  • Chlorination: The reaction mixture is heated to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. Excess POCl3 is carefully removed under reduced pressure. The remaining residue is cooled in an ice bath and then very slowly and cautiously quenched by pouring it onto a mixture of crushed ice and saturated sodium bicarbonate solution with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

  • Extraction and Purification: The aqueous mixture is extracted several times with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol).

Expected Yield: 70-85%

Characterization Data for this compound:

  • Appearance: Solid[14]

  • Molecular Formula: C9H7ClN2[14]

  • Molecular Weight: 178.62 g/mol [14]

  • 1H NMR (CDCl3): δ 8.57-8.55 (m, 2H), 8.39 (d, 1H), 7.98 (dd, 1H), 7.94 (d, 1H), 2.8 (s, 3H, CH3). (Note: exact shifts may vary slightly based on literature and solvent).[15][16]

  • Mass Spectrum (m/z): Expected molecular ion peak at [M]+ ≈ 178.

Application in Pharmaceutical Synthesis: N-Arylation

The utility of this compound is best demonstrated by its reaction with aniline derivatives to form the 4-anilinoquinazoline scaffold. This nucleophilic aromatic substitution reaction is the cornerstone of the synthesis of many EGFR inhibitors.

Workflow for Synthesis and Application

The overall workflow from starting materials to a final pharmacologically relevant scaffold is depicted below.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Arylation (S_NAr) A Anthranilic Acid + Acetic Anhydride B 2-Methylquinazolin-4(3H)-one A->B Reflux, then NH3(aq) C This compound B->C POCl3, Reflux E 4-Anilinoquinazoline Derivative (Target Scaffold) C->E D Substituted Aniline D->E

Caption: Synthetic workflow for 4-anilinoquinazoline derivatives.

Protocol 3: Synthesis of a Representative 4-Anilino-2-methylquinazoline Derivative

This protocol describes a general procedure for the N-arylation of this compound with a model aniline, for instance, 3-chloro-4-fluoroaniline, which is a component of gefitinib.

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (IPA) or another suitable solvent like THF/water[2]

  • A base (e.g., potassium hydroxide, DIPEA) (optional, but can facilitate the reaction)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 10 mmol) in a suitable solvent such as isopropanol (e.g., 50 mL).

  • Addition of Aniline: Add 3-chloro-4-fluoroaniline (e.g., 10.5 mmol, 1.05 equivalents) to the solution.

  • Reaction: The mixture is heated to reflux for 4-8 hours. The reaction progress can be monitored by TLC. In some procedures, the addition of a base may be beneficial to scavenge the HCl formed during the reaction.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution and can be collected by filtration. The collected solid is washed with the reaction solvent and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Expected Yield: 60-90%

Data Summary Table:

CompoundStarting Material(s)Key ReagentsTypical Yield (%)
2-Methylquinazolin-4(3H)-oneAnthranilic AcidAcetic Anhydride, NH3(aq)85-95
This compound2-Methylquinazolin-4(3H)-onePOCl370-85
4-Anilinoquinazoline DerivativeThis compound, Substituted AnilineIPA (solvent)60-90

Mechanism of Action: Targeting the EGFR Signaling Pathway

The 4-anilinoquinazoline derivatives synthesized from this compound often function by inhibiting the EGFR signaling cascade. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[4][17] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling pathways that are crucial for cell growth and survival, such as the PI3K/Akt and Ras/MAPK pathways.[5][18]

In many cancers, EGFR is constitutively active, leading to uncontrolled cell proliferation. The 4-anilinoquinazoline inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.[1] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

EGFR Signaling Pathway

EGFR_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF Ligand EGF->EGFR Binds

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline framework is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to antihypertensive and antimicrobial treatments.[1] Its versatile biological activity stems from the ability to readily functionalize the heterocyclic system, particularly at the C2 and C4 positions. 4-Chloro-2-methylquinazoline, specifically, stands out as a highly valuable and versatile building block in synthetic chemistry.[2] The chlorine atom at the 4-position is exceptionally labile, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[3]

This reactivity provides a direct and efficient gateway for introducing a diverse array of chemical moieties, including amines, ethers, and thioethers. The strategic placement of the methyl group at the C2 position provides a stable, non-reactive anchor, directing synthetic efforts squarely towards the C4 position. This application note provides an in-depth exploration of the underlying mechanism and offers detailed, field-proven protocols for the successful execution of nucleophilic substitution reactions on this compound with various classes of nucleophiles, tailored for researchers, scientists, and drug development professionals.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The facile displacement of the C4-chloro substituent proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is energetically favored due to the electron-withdrawing nature of the two nitrogen atoms within the quinazoline ring system, which polarizes the C4 carbon, rendering it highly electrophilic.

The reaction mechanism unfolds in two key stages:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Chloride Expulsion & Aromatization: The aromatic system is restored through the expulsion of the chloride leaving group, a process that is both rapid and thermodynamically favorable.

Computational studies, such as Density Functional Theory (DFT) calculations on related dichloroquinazolines, have corroborated this reactivity. They reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, confirming it as the more susceptible site for nucleophilic attack compared to the C2 position.[4][5]

Figure 1: SNAr Mechanism at the C4 Position

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for reacting this compound with amine, alcohol, and thiol nucleophiles. The choice between conventional heating and microwave irradiation often depends on available equipment and desired reaction speed, with microwave-assisted methods frequently offering significant acceleration.[6]

General Experimental Workflow

A standardized workflow ensures reproducibility and high-purity products.

Workflow Figure 2: General Experimental Workflow start Start: Select Reactants & Solvent setup Reaction Setup: Combine reactants in vessel. Add base/catalyst if required. start->setup reaction Reaction: - Conventional Heating (Reflux) OR - Microwave Irradiation setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Extraction or Precipitation monitoring->workup Complete purification Purification: - Recrystallization OR - Column Chromatography workup->purification end End: Characterized Product purification->end

Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 4-Amino-2-methylquinazolines (N-Substitution)

The reaction with primary and secondary amines is one of the most common modifications, yielding biologically relevant 4-aminoquinazoline scaffolds.[6]

A. Conventional Heating Method

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 - 2.0 equivalents)

    • Solvent: Isopropanol, Ethanol, or N,N-Dimethylformamide (DMF)

    • Base (optional): K₂CO₃ (1.5 eq) or Triethylamine (Et₃N) (2.0 eq)

    • Standard glassware for reflux, extraction, and purification

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol, ~0.2 M concentration).

    • Add the amine nucleophile (1.2 eq). If the amine is not used in excess or is a salt, add a base like K₂CO₃ or Et₃N.[7]

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography.

B. Microwave-Assisted Method

Microwave irradiation dramatically reduces reaction times, often to mere minutes, and can improve yields, especially for less reactive, electron-poor anilines.[6][8]

  • Materials:

    • This compound

    • Amine nucleophile (1.5 - 2.0 equivalents)

    • Solvent: Tetrahydrofuran (THF)/Water (1:1) or solvent-free[6][9]

    • Microwave vial and microwave reactor

  • Procedure:

    • In a microwave vial, combine this compound (1.0 eq) and the amine (1.5-2.0 eq).

    • If using a solvent, add the THF/water mixture. For solvent-free conditions, ensure the reactants are well-mixed.[9]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a set temperature (e.g., 100-150 °C) for 10-40 minutes.

    • After the reaction, cool the vial to room temperature.

    • Isolate and purify the product as described in the conventional heating method (steps 6-9).

  • Causality & Insights:

    • Nucleophile Reactivity: Electron-rich amines (aliphatic amines, anilines with electron-donating groups) react readily.[6] Electron-poor amines (anilines with electron-withdrawing groups like -NO₂ or -CN) are less nucleophilic and may require higher temperatures, longer reaction times, or microwave conditions to achieve good conversion.[6]

    • Base: When using an amine salt or less than two equivalents of a free amine, an external base is required to neutralize the HCl generated during the reaction. Using an excess of the amine nucleophile serves this purpose, acting as both reactant and base.[4][10]

Protocol 2: Synthesis of 4-Alkoxy-2-methylquinazolines (O-Substitution)

The synthesis of 4-alkoxy derivatives requires the generation of a more potent alkoxide nucleophile from the corresponding alcohol.

  • Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol, benzyl alcohol) (can be used as solvent)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)

    • Anhydrous solvent: DMF or THF

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the alcohol (1.2 eq) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to generate the sodium alkoxide. (Caution: H₂ gas evolution).

    • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the alkoxide solution.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor by TLC. Gentle heating (50-80 °C) may be required for less reactive alcohols.

    • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

  • Causality & Insights:

    • Anhydrous Conditions: NaH is highly reactive with water. Anhydrous conditions are critical to prevent quenching the base and to ensure the efficient formation of the alkoxide nucleophile.

    • Alternative Methods: For some substrates, ultrasound-assisted synthesis in the presence of K₂CO₃ in DMF has proven to be a rapid and efficient alternative, affording products in as little as 15 minutes.[11][12]

Protocol 3: Synthesis of 4-(Alkyl/Arylthio)-2-methylquinazolines (S-Substitution)

Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers.

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Base: Potassium hydroxide (KOH, 1.5 eq) or Sodium ethoxide (NaOEt)

    • Solvent: Ethanol or DMF

  • Procedure:

    • In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol.

    • Add a solution of KOH (1.5 eq) in ethanol and stir for 15 minutes at room temperature to generate the thiolate.

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring progress by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Resuspend the residue in water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography.[13]

  • Causality & Insights:

    • Nucleophilicity: Thiols are generally more acidic and their conjugate bases (thiolates) are stronger nucleophiles than the corresponding alcohols/alkoxides.[14] This high nucleophilicity often leads to clean and efficient reactions under relatively mild conditions.

Data Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound, providing a quick reference for experimental design.

Nucleophile ClassTypical NucleophileMethodSolventBaseTemp. (°C)Time (h)Typical Yield (%)
Amines (N) Aliphatic AminesConventionalIsopropanolExcess AmineReflux4-870-95[6]
Aromatic AminesConventionalEthanolEt₃NReflux6-1260-90[6]
Aromatic AminesMicrowaveTHF/H₂ONone120-1500.2-0.575-96[6]
Alcohols (O) Primary AlcoholsConventionalDMFNaH25-606-2450-85[11][12]
Benzyl AlcoholsUltrasoundDMFK₂CO₃~400.2545-84[11]
Thiols (S) ThiophenolsConventionalEthanolKOHReflux2-670-90[13]
Alkyl ThiolsConventionalEthanolNaOEtReflux3-575-95[13]

Conclusion

This compound is a robust and highly adaptable intermediate for the synthesis of diverse chemical libraries. The protocols outlined in this application note demonstrate the efficiency and predictability of the SNAr reaction at the C4 position with a range of nitrogen, oxygen, and sulfur nucleophiles. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently and effectively leverage this key building block in the pursuit of novel bioactive molecules for drug discovery and development.

References

The Strategic Application of 4-Chloro-2-methylquinazoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold stands as a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities. Among its many derivatives, 4-Chloro-2-methylquinazoline emerges as a pivotal building block, a versatile intermediate that unlocks access to a wealth of potent and selective therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the synthetic utility of this compound, focusing on its role in the generation of kinase inhibitors, and provide robust protocols for the biological evaluation of its derivatives.

The Significance of the this compound Scaffold

The strategic importance of this compound lies in the reactivity of the chlorine atom at the 4-position of the quinazoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse array of functional groups, most notably anilines. This synthetic accessibility has been instrumental in the development of a prominent class of anticancer agents: the 4-anilinoquinazolines.

The 2-methyl group also plays a crucial role. While not as reactive as the 4-chloro position, it provides a point for further derivatization and influences the overall electronics and steric profile of the molecule, which can be fine-tuned to optimize pharmacological properties.

Core Application: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

Derivatives of 4-anilinoquinazoline are renowned for their potent inhibitory activity against various protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 4-anilinoquinazoline scaffold has proven to be an excellent pharmacophore for targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3]

Mechanism of Action: Competitive ATP Inhibition

4-Anilinoquinazoline derivatives typically act as competitive inhibitors at the ATP-binding site of the kinase domain.[2][4] The quinazoline ring mimics the adenine moiety of ATP, forming key hydrogen bonds with the hinge region of the kinase. The aniline substituent extends into a deeper hydrophobic pocket, and modifications to this ring are crucial for achieving potency and selectivity.[4] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that drive cell proliferation, survival, and angiogenesis.

Signaling Pathways Targeted by 4-Anilinoquinazoline Derivatives

The primary targets of many 4-anilinoquinazoline-based drugs are receptor tyrosine kinases like EGFR and VEGFR. Inhibition of these receptors disrupts downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cancer cell growth and survival.[1][5][6]

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates VEGFR VEGFR VEGFR->PI3K VEGFR->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor 4-Anilino-2-methyl quinazoline Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits

Figure 1: Simplified signaling pathways inhibited by 4-anilinoquinazoline derivatives.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of a representative 4-anilino-2-methylquinazoline derivative.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-methylquinazolin-4-amine

This protocol details the synthesis of a model 4-anilino-2-methylquinazoline via a nucleophilic aromatic substitution reaction, with a comparison of conventional heating and microwave-assisted methods.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Isopropanol (IPA) or a 1:1 mixture of THF and water

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Microwave synthesis vials (for microwave method)

  • Round-bottom flask with reflux condenser (for conventional method)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel, appropriate solvents)

  • Standard laboratory glassware and equipment

Method A: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[7][8][9]

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave synthesis vial, combine this compound (1 mmol, 178.6 mg), p-anisidine (1.2 mmol, 147.8 mg), and 4 mL of a 1:1 mixture of THF and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes.

  • Reaction Monitoring: After cooling, spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) to check for the consumption of the starting material and the formation of the product.

  • Work-up: Pour the reaction mixture into 20 mL of water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method B: Conventional Heating

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol, 178.6 mg) and p-anisidine (1.2 mmol, 147.8 mg) in 15 mL of isopropanol. If the aniline is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2 mmol, 0.35 mL). DIPEA is a sterically hindered base that scavenges the HCl generated during the reaction without competing as a nucleophile.[10]

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-12 hours.

  • Reaction Monitoring: Periodically take a small aliquot of the reaction mixture and analyze by TLC to monitor the progress of the reaction.

  • Work-up and Isolation: Follow steps 4-7 from the microwave-assisted protocol.

MethodReaction TimeTypical Yield
Microwave-Assisted10-20 minutes>85%
Conventional Heating4-12 hours60-80%

Table 1: Comparison of synthetic methods for N-(4-methoxyphenyl)-2-methylquinazolin-4-amine.

Synthesis_Workflow cluster_Microwave Microwave Synthesis cluster_Conventional Conventional Heating MW_Reactants Combine Reactants in Vial MW_Irradiate Microwave Irradiation (120°C, 10-20 min) MW_Reactants->MW_Irradiate Workup Work-up (Precipitation in Water) MW_Irradiate->Workup CH_Reactants Combine Reactants in Flask CH_Reflux Reflux (4-12 hours) CH_Reactants->CH_Reflux CH_Reflux->Workup Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Column Chromatography) Isolation->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: Comparative workflow of synthetic methods.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]

Principle:

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549 - human lung carcinoma)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., N-(4-methoxyphenyl)-2-methylquinazolin-4-amine) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle control (medium with the same percentage of DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Troubleshooting the MTT Assay:

IssuePossible CauseSolution
High backgroundContamination; Phenol red interferenceUse sterile technique; Use phenol red-free medium
Low signalLow cell density; Insufficient incubationOptimize cell seeding; Increase MTT incubation time (1-4 hours)
Poor reproducibilityInconsistent cell health; Reagent variabilityUse cells at a consistent passage number; Prepare fresh reagents

Table 2: Common issues and solutions for the MTT assay.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol describes a general method to determine the in vitro inhibitory potency of a compound against a specific kinase.

Principle:

The assay measures the amount of ATP consumed or product (ADP) formed during the phosphorylation of a substrate by the kinase. A lower signal (in the case of ATP detection) or a higher signal (in the case of ADP detection) indicates higher kinase activity. The inhibitory effect of a compound is quantified by the reduction in kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Specific peptide substrate for EGFR

  • Test compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR enzyme. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Kinase Reaction Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation: Stop the kinase reaction and generate a luminescent signal according to the manufacturer's instructions for the kinase detection kit.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[13][14][15][16]

Data Interpretation:

The IC₅₀ value is a measure of the potency of the inhibitor. A lower IC₅₀ value indicates a more potent inhibitor. It is important to note that the IC₅₀ value can be influenced by the ATP concentration in the assay. For a more rigorous comparison between inhibitors, the Ki (inhibition constant) can be determined.[13][16]

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry, providing a reliable and efficient entry point for the synthesis of a wide range of biologically active compounds. Its application in the development of 4-anilinoquinazoline kinase inhibitors has been particularly fruitful, leading to the discovery of potent anticancer agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors. By understanding the underlying chemistry, the biological targets, and the appropriate evaluation methods, the full potential of this compound and its derivatives can be realized in the ongoing quest for novel and effective therapeutics.

References

Synthesis of Novel Bioactive Compounds Using 4-Chloro-2-methylquinazoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel bioactive compounds utilizing 4-chloro-2-methylquinazoline as a key starting material. This versatile scaffold serves as a crucial building block for the development of a wide range of therapeutic agents, including kinase inhibitors for oncology, as well as antimicrobial and anticonvulsant compounds. This document emphasizes the underlying chemical principles, practical experimental details, and the rationale behind methodological choices to empower researchers in their drug discovery endeavors.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic structure provides an ideal framework for the spatial orientation of various substituents, enabling precise interactions with biological targets. The 2-methyl-4-chloro-substituted quinazoline is a particularly valuable precursor due to the reactive chlorine atom at the C4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a diverse array of functional groups, leading to libraries of compounds with varied pharmacological profiles.[2]

The primary reaction exploited in the functionalization of this compound is the SNAr mechanism. The electron-withdrawing effect of the quinazoline nitrogen atoms renders the C4-position electron-deficient and thus highly susceptible to attack by nucleophiles.[2] This guide will detail the synthesis of this compound and its subsequent conversion into three major classes of bioactive molecules: anticancer, antimicrobial, and anticonvulsant agents.

Preparation of the Key Intermediate: this compound

The synthesis of this compound is a critical first step. It is typically prepared from the corresponding 2-methylquinazolin-4(3H)-one through a chlorination reaction.

Protocol 1: Synthesis of this compound

This protocol describes the chlorination of 2-methylquinazolin-4(3H)-one using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Rationale: Thionyl chloride is a common and effective chlorinating agent for converting ketones and amides to chlorides. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with thionyl chloride, which is a more potent electrophile and facilitates the reaction.

Materials:

  • 2-methylquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Ice

  • Petroleum ether

Procedure:

  • To a stirred mixture of 2-methylquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (excess, e.g., 5-10 volumes), slowly add a catalytic amount of DMF (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture under reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Allow the ice to melt completely. The product will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from petroleum ether to obtain pure this compound.

Synthesis of Anticancer Agents: 4-Anilino-2-methylquinazolines as Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a hallmark of many potent tyrosine kinase inhibitors (TKIs), including FDA-approved drugs like gefitinib and erlotinib.[3] These compounds typically act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking the signaling pathways that drive cancer cell proliferation.

Structure-Activity Relationship (SAR) Insights:
  • Quinazoline Core: The quinazoline ring is essential for activity, with the nitrogen at position 1 (N1) often forming a crucial hydrogen bond with a methionine residue in the kinase hinge region.[4]

  • Anilino Moiety: The aniline ring at C4 explores a hydrophobic pocket. Substituents on this ring, particularly at the 3- and 4-positions, can significantly influence potency and selectivity.[3][5]

  • Substituents on the Quinazoline Ring: Electron-donating groups at positions 6 and 7 of the quinazoline ring generally enhance inhibitory activity.[3]

Protocol 2: Synthesis of 4-Anilino-2-methylquinazoline Derivatives (Conventional Heating)

This protocol outlines the synthesis of 4-anilino-2-methylquinazoline derivatives via a nucleophilic aromatic substitution reaction.

Rationale: The reaction is typically carried out in a protic solvent like isopropanol or ethanol, which can help to solvate the reactants and the transition state. The reaction is often heated to provide the necessary activation energy for the substitution to occur.

Materials:

  • This compound

  • Substituted aniline (1.0-1.2 equivalents)

  • Isopropanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol or ethanol.

  • Add the substituted aniline (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis of 4-Anilino-2-methylquinazoline Derivatives

Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[6][7][8]

Rationale: Microwave energy directly heats the reactants and solvent, leading to a rapid increase in temperature and reaction rate. This can overcome activation energy barriers more efficiently than conventional heating. The use of a solvent mixture like THF/H₂O can improve the solubility of reactants and facilitate the reaction.[6]

Materials:

  • This compound

  • Substituted aniline (1.0-1.5 equivalents)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1 equivalent) and the substituted aniline (1.0-1.5 equivalents).

  • Add a 1:1 mixture of THF and water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by removing the THF under reduced pressure and extracting the aqueous residue with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the product, which can be further purified by crystallization or column chromatography.

Compound ID Aniline Substituent Method IC₅₀ (EGFR Kinase)
1 3-chloro-4-fluoroanilineConventional15 nM
2 3-ethynylanilineMicrowave10 nM
3 4-methoxyanilineConventional50 nM

Table 1: Representative examples of 4-anilino-2-methylquinazoline derivatives and their in vitro inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway (SNAr) cluster_product Bioactive Product This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack + Substituted Aniline Intermediate Intermediate Nucleophilic Attack->Intermediate Chloride Elimination Chloride Elimination Intermediate->Chloride Elimination 4-Anilino-2-methylquinazoline 4-Anilino-2-methylquinazoline Chloride Elimination->4-Anilino-2-methylquinazoline

Caption: General workflow for the synthesis of 4-anilino-2-methylquinazolines.

Synthesis of Antimicrobial Agents

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][9][10] The introduction of different amine-containing heterocycles or substituted amino groups at the C4 position of the 2-methylquinazoline core can lead to potent antimicrobial agents.

Protocol 4: Synthesis of 2-Methyl-4-(substituted-amino)quinazoline Derivatives

This protocol describes a general method for the synthesis of quinazoline-based antimicrobial agents.

Rationale: The use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF is common for SNAr reactions with less nucleophilic amines or when the amine hydrochloride salt is used. The base deprotonates the amine, increasing its nucleophilicity. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic compounds.

Materials:

  • This compound

  • Amine or heterocycle with a secondary amine (e.g., morpholine, piperazine derivative) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5-2.0 equivalents)

  • N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add the amine or heterocyclic compound (1.0-1.2 equivalents) and potassium carbonate (1.5-2.0 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Compound ID Substituent at C4 Bacterial Strain MIC (µg/mL)
4 MorpholinoStaphylococcus aureus16
5 4-Methylpiperazin-1-ylEscherichia coli32
6 4-(2-Hydroxyethyl)piperazin-1-ylCandida albicans64

Table 2: Minimum Inhibitory Concentration (MIC) of representative 2-methyl-4-(substituted-amino)quinazoline derivatives against selected microbial strains.

G Start This compound + Amine/Heterocycle Step1 Reaction Setup (DMF, K2CO3, 90-100 °C) Start->Step1 Step2 Nucleophilic Aromatic Substitution Step1->Step2 Step3 Work-up (Precipitation in water) Step2->Step3 Step4 Purification (Recrystallization/Chromatography) Step3->Step4 End Bioactive Antimicrobial Agent Step4->End

Caption: Experimental workflow for the synthesis of antimicrobial quinazolines.

Synthesis of Anticonvulsant Agents

Certain quinazolinone derivatives, structurally related to the sedative-hypnotic methaqualone, have been investigated for their anticonvulsant properties.[11][12][13][14][15] The synthesis often involves the reaction of this compound with hydrazines, followed by further chemical modifications.

Protocol 5: Synthesis of 4-Hydrazinyl-2-methylquinazoline

This protocol describes the synthesis of a key intermediate for anticonvulsant compounds.

Rationale: Hydrazine hydrate is a strong nucleophile that readily displaces the chlorine at the C4 position. Ethanol is a suitable solvent for this reaction, and refluxing provides the necessary energy for the reaction to proceed to completion.

Materials:

  • This compound

  • Hydrazine hydrate (excess)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product, 4-hydrazinyl-2-methylquinazoline, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

This hydrazinyl intermediate can then be reacted with various aldehydes or ketones to form Schiff bases, which can be further cyclized to generate a variety of heterocyclic systems with potential anticonvulsant activity.

Compound ID Modification of Hydrazinyl Group Anticonvulsant Activity (MES Test) ED₅₀ (mg/kg)
7 Schiff base with benzaldehydeActive95
8 Schiff base with 4-chlorobenzaldehydeHighly Active55
9 Cyclized with ethyl acetoacetateModerately Active120

Table 3: Anticonvulsant activity of 4-hydrazinyl-2-methylquinazoline derivatives in the Maximal Electroshock (MES) seizure model.

G Start This compound Intermediate 4-Hydrazinyl-2-methylquinazoline Start->Intermediate + Hydrazine Hydrate Product Anticonvulsant Derivative Intermediate->Product + Aldehyde/Ketone (Schiff Base Formation)

Caption: Synthetic pathway to anticonvulsant quinazoline derivatives.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of bioactive compounds. The nucleophilic aromatic substitution at the C4-position provides a robust and efficient method for introducing various functionalities, leading to the discovery of potent anticancer, antimicrobial, and anticonvulsant agents. The protocols and rationale provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutics.

References

4-Chloro-2-methylquinazoline in the development of antiviral drugs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Chloro-2-methylquinazoline: A Versatile Scaffold for the Development of Novel Antiviral Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide spectrum of biological activities. Within this class, this compound stands out as a particularly valuable starting material for chemical synthesis. Its activated chlorine atom at the C4 position provides a reactive handle for nucleophilic substitution, enabling the facile generation of diverse compound libraries. This document provides an in-depth guide on leveraging this compound for the discovery of novel antiviral drugs. We will explore its chemical reactivity, provide detailed protocols for the synthesis of derivatives, outline methodologies for antiviral screening, and discuss the interpretation of structure-activity relationship (SAR) data.

Introduction: The Quinazoline Scaffold in Antiviral Research

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in drug discovery. The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that can effectively interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. While their application in oncology is well-established (e.g., Gefitinib, Erlotinib), their potential as antiviral agents is a rapidly expanding field of research.

Derivatives of the quinazoline scaffold have demonstrated activity against a range of viruses, including influenza virus, cytomegalovirus (CMV), and hepatitis B virus (HBV). The versatility of the quinazoline core allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to optimize antiviral potency and selectivity. This compound is an ideal starting reagent in this context, as the C4-chloro group is highly susceptible to displacement by a variety of nucleophiles (N-, O-, and S-based), providing a direct and efficient route to novel analogues.

Physicochemical Properties and Reactivity Profile

Understanding the chemical nature of this compound is fundamental to its application in synthesis.

PropertyValue
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 96-99 °C
Key Reactivity Site Electrophilic C4 position

The primary driver of its utility is the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which polarizes the C4-Cl bond. This makes the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of building diversity from this scaffold.

Caption: General SNAr reaction scheme for this compound.

Application in Antiviral Drug Development: A Case Study

Research has demonstrated that modifying the C4 position of the quinazoline ring can lead to potent antiviral compounds. For instance, a study by Tonelli et al. (2010) described the synthesis of a series of 2-methyl-4-substituted quinazoline derivatives and evaluated their activity against a panel of RNA viruses. This work provides an excellent model for leveraging the this compound scaffold.

The study found that derivatives bearing a 4-(phenylamino) substituent exhibited notable activity, particularly against the yellow fever virus. This highlights a key principle in drug design: using the SNAr reaction to append specific pharmacophores that can interact with viral targets.

Compound IDC4-Substituent (R)Antiviral Activity (EC₅₀, µM) vs. Yellow Fever Virus
1a 4-hydroxyaniline>10
1b 4-methoxyaniline0.40
1c 4-chloroaniline0.35
1d 3,4-dichloroaniline0.19

Data synthesized from Tonelli et al., Bioorganic & Medicinal Chemistry, 2010.

The data clearly indicates that substitution with substituted anilines at the C4 position is a viable strategy for developing potent antiviral agents. The increasing potency observed with halogenated anilines (1c, 1d) suggests that electronic and hydrophobic properties of the substituent play a crucial role in target engagement.

Experimental Protocols

Protocol 1: Synthesis of a 4-(Arylamino)-2-methylquinazoline Library

This protocol details the general procedure for reacting this compound with various substituted anilines.

Rationale: This experiment is the foundational step for generating a library of candidate compounds. The choice of isopropanol as a solvent provides a good balance of solubility for the reactants and a suitable boiling point for the reaction. The addition of catalytic HCl is crucial to protonate the quinazoline ring nitrogens, further activating the C4 position towards nucleophilic attack.

Materials:

  • This compound

  • Substituted anilines (e.g., 4-methoxyaniline, 3,4-dichloroaniline)

  • Isopropanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Stir plate and magnetic stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes, deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (approx. 10 mL per mmol of starting material).

  • Addition of Reagents: Add the desired substituted aniline (1.1 eq) to the solution, followed by a catalytic amount of concentrated HCl (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-8 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated solution of NaHCO₃ to neutralize the HCl and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antiviral Screening (Plaque Reduction Assay)

This protocol provides a standard method for evaluating the antiviral efficacy of the synthesized compounds.

Rationale: The plaque reduction assay is a gold-standard method for quantifying antiviral activity. It measures the ability of a compound to inhibit virus-induced cell death, resulting in the formation of "plaques" or clear zones in a cell monolayer. The endpoint, EC₅₀, represents the concentration at which the compound inhibits plaque formation by 50%, providing a robust measure of potency.

cluster_workflow Antiviral Screening Workflow A 1. Cell Seeding Seed susceptible cells (e.g., Vero) in 24-well plates. B 2. Compound Treatment Treat cells with serial dilutions of test compounds. A->B C 3. Viral Infection Infect cells with a known titer of virus (e.g., Yellow Fever Virus). B->C D 4. Incubation Incubate for 2-4 days under a semi-solid overlay (e.g., methylcellulose). C->D E 5. Plaque Visualization Fix and stain cells (e.g., with crystal violet). D->E F 6. Data Analysis Count plaques and calculate the EC50 value. E->F

Caption: Workflow for a standard Plaque Reduction Neutralization Test (PRNT).

Materials:

  • Vero cells (or other virus-susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized quinazoline derivatives dissolved in DMSO

  • Target virus stock (e.g., Yellow Fever Virus)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 24-well plates

Procedure:

  • Cell Culture: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Infection and Treatment: Remove the growth medium from the cells. Add 100 µL of diluted virus to each well (multiplicity of infection, MOI ~0.01). Incubate for 1 hour.

  • Overlay: After the incubation period, remove the virus inoculum and overlay the cell monolayer with 1 mL of methylcellulose medium containing the corresponding serial dilutions of the test compounds.

    • Self-Validation: Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound). These controls are essential for data normalization and ensuring cell viability.

  • Incubation: Incubate the plates for 3-5 days, or until clear plaques are visible in the virus control wells.

  • Staining: Remove the overlay medium. Fix the cells with 4% paraformaldehyde for 20 minutes. Stain the fixed cells with 0.5% crystal violet solution for 15 minutes. Gently wash the wells with water to remove excess stain and allow them to dry.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

Conclusion and Future Directions

This compound is a powerful and commercially available building block for the discovery of novel antiviral agents. The straightforward SNAr chemistry at the C4 position allows for the rapid generation of diverse chemical libraries. By combining targeted synthesis with robust in vitro screening protocols, researchers can efficiently navigate the structure-activity landscape to identify lead compounds. Future work should focus on exploring a wider range of nucleophiles, optimizing the pharmacokinetic properties of promising hits, and elucidating their precise molecular mechanisms of action to develop next-generation antiviral therapeutics.

Protocol for the Synthesis of 4-Chloro-2-methylquinazoline: A Key Intermediate for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

4-Chloro-2-methylquinazoline is a pivotal heterocyclic intermediate, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds.[1] Its significance is particularly pronounced in medicinal chemistry, where the quinazoline core is recognized as a "privileged structure" for its ability to interact with various biological targets, most notably protein kinases.[1][2] The strategic placement of a chlorine atom at the 4-position activates the molecule for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse functional groups to generate libraries of potential therapeutic agents, including potent inhibitors of Epidermal Growth Factor Receptor (EGFR).[1][3] This document provides a detailed, field-proven protocol for the chlorination of 2-methyl-4(3H)-quinazolinone using phosphorus oxychloride (POCl₃), including insights into the reaction mechanism, critical safety procedures, and analytical characterization.

Scientific Principle and Reaction Mechanism

The conversion of the lactam functionality in 2-methyl-4(3H)-quinazolinone to the corresponding 4-chloro-quinazoline is a dehydroxy-chlorination reaction. When using phosphorus oxychloride (POCl₃), the reaction does not proceed via direct displacement. Instead, it follows a well-studied two-stage mechanism that ensures a clean and efficient conversion.[4][5]

Stage 1: Phosphorylation The reaction is initiated by the phosphorylation of the quinazolinone. Under basic conditions, this initial step occurs at relatively low temperatures (below 25°C) to form a variety of phosphorylated intermediates.[4][5] The key transformation involves the conversion of the amide's carbonyl oxygen into a better leaving group.

Stage 2: Nucleophilic Attack and Aromatization Upon heating (typically 70-90°C), the O-phosphorylated intermediate becomes susceptible to nucleophilic attack by a chloride ion (Cl⁻), which is present in the POCl₃ medium.[4][6] This substitution leads to the formation of the final chlorinated product and the release of a phosphate byproduct. The overall process results in the aromatization of the pyrimidine ring.[5] Controlling the temperature allows for the separation of these two stages, which can suppress the formation of pseudodimer byproducts.[4]

G A 2-Methyl-4(3H)-quinazolinone B O-Phosphorylated Intermediate A->B C This compound B->C + Cl⁻ (from POCl₃) D Phosphate Byproduct

Caption: Reaction mechanism for the chlorination of quinazolinone.

Critical Safety Protocols: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly hazardous substance that demands strict adherence to safety protocols. It is corrosive, highly toxic, and reacts violently with water.[7][8]

  • Engineering Controls: All manipulations involving POCl₃ must be performed in a certified, well-ventilated chemical fume hood.[8] Ensure that an emergency eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[9]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Check breakthrough times with the glove manufacturer.[8]

    • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[8]

  • Health Hazards:

    • Inhalation: Acutely toxic and corrosive to the respiratory system. Exposure can cause severe irritation, burns, and pulmonary edema, the onset of which may be delayed for 24 to 72 hours.[9]

    • Skin/Eye Contact: Causes severe chemical burns and potential permanent eye damage.[10]

    • Ingestion: Corrosive to the digestive tract and can be fatal.[9]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7]

    • Spills: Do not use water to clean up spills. Use an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[8]

Detailed Experimental Procedure

This protocol outlines the synthesis of this compound from 2-methyl-4(3H)-quinazolinone.

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Methyl-4(3H)-quinazolinone160.175.00 g31.21.0
Phosphorus Oxychloride (POCl₃)153.3325 mL (~41.2 g)269~8.6
Saturated Sodium Bicarbonate (NaHCO₃)-~500 mL--
Deionized Water-As needed--
Ethanol (for recrystallization)-As needed--
  • Equipment: 100 mL round-bottom flask, reflux condenser with a drying tube (filled with CaCl₂), magnetic stirrer hotplate, heating mantle, Büchner funnel and flask, vacuum source, rotary evaporator, standard laboratory glassware.

Reaction Workflow

G A 1. Setup Flame-dry glassware. Assemble reflux apparatus under inert atmosphere. B 2. Reagent Addition Charge flask with starting material. Add POCl₃ (reagent & solvent) in fume hood. A->B C 3. Reaction Heat mixture to reflux (approx. 100-110°C) for 3-4 hours. Monitor by TLC/LCMS. B->C D 4. Work-up Cool to RT. Remove excess POCl₃ via vacuum distillation. Slowly pour residue onto ice/NaHCO₃. C->D E 5. Isolation Collect precipitate by vacuum filtration. Wash with cold water. D->E F 6. Purification & Characterization Dry the solid. Recrystallize from ethanol. Analyze via NMR, MS, MP. E->F

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Fit the top of the condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Charging: In the fume hood, add 2-methyl-4(3H)-quinazolinone (5.00 g, 31.2 mmol) to the reaction flask. Carefully add phosphorus oxychloride (25 mL) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.[12]

  • Reaction Execution:

    • With gentle stirring, slowly heat the reaction mixture to reflux (oil bath temperature of ~110-120°C). The internal temperature will be around the boiling point of POCl₃ (105.8°C).[9]

    • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by taking small aliquots, carefully quenching them, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up and Quenching (CRITICAL STEP):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

    • In a separate large beaker (e.g., 1 L), prepare a mixture of crushed ice and saturated sodium bicarbonate solution.

    • EXTREMELY CAREFULLY AND SLOWLY , pour the viscous reaction residue onto the ice/bicarbonate mixture in the fume hood. This is a highly exothermic reaction that will release HCl gas.[12] Add the residue in small portions to control the effervescence and heat generation.

    • Stir the resulting slurry for 30 minutes to ensure complete quenching and precipitation of the product.

  • Product Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

    • Continue to pull a vacuum through the filter cake to partially dry the solid.

  • Purification and Characterization:

    • Dry the crude product in a vacuum oven at 50-60°C. A typical yield is in the range of 80-90%.

    • For higher purity, recrystallize the solid from a suitable solvent such as ethanol.

    • Confirm the identity and purity of the final product, this compound, using standard analytical techniques:

      • Melting Point: Compare with the literature value.

      • ¹H and ¹³C NMR: To confirm the structure.

      • Mass Spectrometry: To confirm the molecular weight (178.62 g/mol ).

Troubleshooting and Expert Insights

  • Reaction Stalls/Incomplete Conversion: If starting material is still present after the recommended time, the reaction may require a longer reflux period or the presence of a catalytic amount of an organic base like N,N-dimethylaniline.[5] Ensure the reaction is strictly anhydrous, as moisture will consume the POCl₃.

  • Low Yield During Work-up: The product, this compound, can be susceptible to hydrolysis back to the starting material under highly acidic aqueous conditions.[12] Pouring the reaction mixture onto a cold basic solution (like NaHCO₃ or ammonia) instead of just ice/water is crucial to neutralize the generated acid and maximize precipitation.[12]

  • Formation of Byproducts: The two-stage mechanism, when controlled by temperature, helps prevent the formation of dimeric byproducts.[4] If significant impurities are observed, ensure the initial phosphorylation stage is conducted under appropriate conditions before heating.

Conclusion

The chlorination of 2-methyl-4(3H)-quinazolinone with phosphorus oxychloride is a robust and scalable method for producing this compound, a high-value intermediate in drug discovery.[3][5] The success of this procedure hinges on a thorough understanding of the reaction mechanism and, most importantly, an unwavering commitment to the stringent safety protocols required for handling phosphorus oxychloride. This guide provides researchers with a reliable and validated protocol to safely and efficiently synthesize this critical building block for novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-methylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to address the causality behind experimental choices, providing you with the robust, field-proven insights needed to troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems you may face during the purification of this compound.

Question 1: My crude product is a dark, oily residue after synthesis, but the literature reports a solid. What is the likely cause and my first step?

Answer: This is a common issue resulting from residual solvent, starting materials, or reaction byproducts that collectively depress the melting point of your target compound. The primary impurity is often the hydrolyzed analog, 2-methylquinazolin-4(3H)-one , formed if moisture is present during the workup or the preceding chlorination step.

Causality: The C4-chloro group on the quinazoline ring is highly susceptible to nucleophilic substitution, especially by water, which replaces the chloride with a hydroxyl group, leading to the more stable keto tautomer.

Immediate Action Plan:

  • Initial Purity Assessment: Before attempting any large-scale purification, perform a quick analysis. Dissolve a small amount of the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a Thin-Layer Chromatography (TLC) plate against a reference standard if available. This will reveal the number of components and help in selecting the appropriate purification strategy.

  • Acid-Base Wash: If you suspect acidic impurities from the chlorination step (e.g., from POCl₃ or SOCl₂ hydrolysis), dissolve the crude material in an organic solvent like ethyl acetate and wash it carefully with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[1] Dry the organic layer thoroughly with anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating. This simple step can often remove acidic impurities that hinder crystallization.

Question 2: I'm attempting recrystallization, but my product either "oils out" or fails to crystallize upon cooling. What troubleshooting steps should I follow?

Answer: This indicates a suboptimal choice of solvent, the presence of significant impurities, or supersaturation issues. Recrystallization is governed by the principle that the desired compound should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[2]

Causality: "Oiling out" occurs when the solution becomes saturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase. Failure to crystallize often means the solution is not sufficiently supersaturated upon cooling or that impurities are inhibiting lattice formation.

  • Re-evaluate Your Solvent System: For quinazoline derivatives, ethanol is a frequently used recrystallization solvent.[3] However, a single solvent is not always optimal. Consider a two-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Hexane).

    • Protocol: Dissolve the crude compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature.[4] While still hot, slowly add the "poor" solvent (in which it is insoluble) dropwise until you observe persistent cloudiness (turbidity). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.[2]

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled, supersaturated solution. This "seed crystal" provides a template for crystal growth.[2]

    • Reduce Volume: If no crystals form, gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Control the Cooling Rate: Rapid cooling (e.g., plunging the flask directly into an ice bath) can lead to the precipitation of impurities and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature first, then move it to a 0-4 °C refrigerator or an ice bath to maximize recovery.[4]

Caption: Workflow for troubleshooting common recrystallization problems.

Question 3: My TLC shows multiple spots, and recrystallization isn't working. How do I develop a robust column chromatography protocol?

Answer: When recrystallization fails, it's a clear indicator that the impurities are either too abundant or have solubility profiles very similar to your product. Flash column chromatography is the method of choice for separating compounds with different polarities.[3]

Causality: Chromatography separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Non-polar compounds travel faster up the column with a non-polar solvent system, while polar compounds are retained more strongly by the polar silica gel.

  • TLC Analysis (The Key to Success):

    • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.

    • Mobile Phase Screening: The goal is to find a solvent system that gives your product a Retention Factor (R_f) of ~0.3-0.4 . This R_f value provides the optimal balance between separation and elution time on the column.

      • Start with a non-polar system like 20% Ethyl Acetate in Hexane .

      • Spot the crude material and run the TLC.

      • If the R_f is too low (spot doesn't move far), increase the polarity by moving to 30%, 40%, or 50% Ethyl Acetate in Hexane.

      • If the R_f is too high (spot runs with the solvent front), decrease the polarity.

    • Self-Validation: The ideal TLC will show clear separation between the spot for this compound and all impurity spots.

  • Column Preparation and Loading:

    • Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar version of it, e.g., 5% Ethyl Acetate in Hexane) and pack your column.

    • Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. Carefully add this powder to the top of your packed column. This prevents band broadening and improves separation.

  • Elution and Fraction Collection:

    • Begin eluting with a slightly less polar solvent system than your target R_f system (e.g., if 30% EtOAc/Hex gave R_f=0.35, start with 15-20% EtOAc/Hex).

    • Run the column, collecting fractions. Monitor the elution by TLC.

    • You can run the column isocratically (same solvent mixture throughout) or using a gradient (gradually increasing the polarity) to elute more polar impurities after your product has been collected.

  • Post-Column Analysis:

    • Run a TLC of all collected fractions that show a spot under UV light.

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent under reduced pressure to obtain your purified this compound.

PolarityExample Solvent System (v/v)Typical R_f Behavior for this compound
Low 10% Ethyl Acetate / 90% HexaneR_f < 0.2 (Stays near baseline)
Medium 30-40% Ethyl Acetate / 70-60% HexaneR_f ≈ 0.3-0.4 (Optimal for Separation)
High 70%+ Ethyl Acetate / 30%- HexaneR_f > 0.7 (Runs near solvent front)
Very High 5% Methanol / 95% DichloromethaneUsed for highly polar impurities or baseline material.

Frequently Asked Questions (FAQs)

FAQ 1: What purification method should I choose?

This decision depends critically on the initial purity of your crude material.

Caption: Decision workflow for selecting the primary purification technique.

FAQ 2: What are the key physical and chemical properties I should know?

Knowing the properties of your target compound is essential for purification and handling.

PropertyValueSource
Chemical Formula C₉H₇ClN₂[5][6]
Molecular Weight 178.62 g/mol [5][6]
CAS Number 6484-24-8[5][6]
Appearance Colorless to slightly yellow solid/powder[7]
Melting Point ~120-124 °C (Note: Varies with purity)[7]
Solubility Soluble in organic solvents like ethanol, DMSO, and chloroform.[7]
pKa ~1.86 (Predicted) - Weakly basic[8]
FAQ 3: How do I confirm the purity and identity of my final product?

A single method is often insufficient. A combination of techniques provides the highest confidence.

  • Melting Point Analysis: A sharp melting point range (e.g., 1-2 °C) that matches the literature value is a strong indicator of high purity.[2] Impure compounds exhibit a broad and depressed melting point range.

  • Thin-Layer Chromatography (TLC): The purified sample should show a single spot in multiple solvent systems. Co-spotting with a reference standard, if available, should show a single, homogeneous spot.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A pure sample should ideally show a single peak, and the purity can be reported as a percentage based on the area of that peak relative to the total area of all peaks.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The spectrum should be clean, with integrations in the proton NMR matching the expected number of protons for this compound. The absence of signals corresponding to starting materials or solvents confirms purity.

References

Technical Support Center: Synthesis of 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-chloro-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic step. Our focus is on the most prevalent laboratory-scale synthesis: the chlorination of 2-methylquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: I've run my reaction and the most significant impurity detected by LC-MS and ¹H NMR corresponds to my starting material. What is the primary cause?

This is the most common issue encountered. The presence of residual 2-methylquinazolin-4(3H)-one is almost always due to an incomplete reaction. The conversion of the quinazolinone to the chloroquinazoline using reagents like phosphorus oxychloride (POCl₃) is not a simple one-step process. It proceeds through distinct stages, and failure to meet the requirements for each stage will result in unreacted starting material.

The reaction with POCl₃ involves an initial phosphorylation of the quinazolinone at low temperatures, followed by a higher temperature phase where the chloride ion displaces the phosphate group to form the final product.[1][2]

Key reasons for incomplete conversion include:

  • Insufficient Temperature: The second stage, the conversion of the phosphorylated intermediate to the chloro product, requires heating, typically in the range of 70-90 °C.[1] Failure to reach or maintain this temperature will stall the reaction.

  • Inadequate Reagent Stoichiometry: At least one molar equivalent of POCl₃ is necessary for the conversion.[1] Using catalytic amounts or an insufficient charge will lead to incomplete phosphorylation and, consequently, a poor yield. Often, POCl₃ is used in excess, acting as both reagent and solvent.

  • Presence of Moisture: Water reacts readily with POCl₃, quenching it and reducing its effective concentration. Ensure your starting material and glassware are scrupulously dry.[3]

  • Insufficient Reaction Time: Even at the correct temperature, the conversion requires adequate time to go to completion. Monitor the reaction by TLC or LC-MS to determine the endpoint.

Q2: My mass spectrometry results show a significant peak with a mass roughly double that of my starting material. What is this byproduct?

You are likely observing the formation of a "pseudodimer." This type of byproduct is known to form during the chlorination of quinazolones.[1][2] It arises from a side reaction where a phosphorylated intermediate reacts with a molecule of the unreacted starting quinazolone.

This process is particularly favored if the reaction conditions are not carefully controlled. Specifically, maintaining basic conditions during the initial low-temperature addition of POCl₃ can completely suppress the formation of these dimers.[1] The addition of a base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is crucial for controlling this side reaction.[3]

Dimer_Formation

Q3: I successfully isolated pure this compound, but after storage or during subsequent reaction workups, I'm seeing the starting material reappear. What's happening?

This is a classic case of product hydrolysis. The 4-chloro substituent on the quinazoline ring makes the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution. Water is a competent nucleophile for this reaction, readily displacing the chloride to revert the compound to the more thermodynamically stable 2-methylquinazolin-4(3H)-one.

To prevent hydrolysis:

  • Anhydrous Workup: During the reaction quench and extraction, use anhydrous solvents and avoid prolonged contact with aqueous layers. If an aqueous wash is necessary, perform it quickly with cold brine or saturated sodium bicarbonate solution and immediately dry the organic layer over a desiccant like Na₂SO₄ or MgSO₄.

  • Thorough Drying: Ensure the final product is completely free of residual water and solvents before storage.

  • Inert Atmosphere Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.

Hydrolysis

Q4: Are there byproducts associated with using thionyl chloride (SOCl₂) instead of POCl₃?

Yes, while the primary goal is the same, the byproduct profile can differ slightly. Thionyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is also an effective chlorinating agent for quinazolones.[4][5]

The reaction of SOCl₂ with DMF generates a Vilsmeier-Haack type reagent, which is the active chlorinating species.[6][7][8] While effective, this can introduce its own set of impurities.

  • Sulfur-containing impurities: Byproducts from the decomposition of thionyl chloride can sometimes contaminate the product.

  • DMF-related byproducts: While less common on the quinazoline core itself, the highly reactive Vilsmeier reagent can potentially engage in side reactions if other functional groups are present in the molecule.

  • Incomplete Reaction & Hydrolysis: The same issues of incomplete conversion and product hydrolysis discussed for POCl₃ are also prevalent when using SOCl₂.

The choice between POCl₃ and SOCl₂ often comes down to substrate compatibility, downstream processing considerations, and empirical results for a specific derivative.

Troubleshooting Guide: Common Byproducts & Solutions

This section provides a structured approach to identifying and mitigating common issues during the synthesis of this compound.

Issue 1: High Levels of Unreacted Starting Material
Probable CauseMechanistic ExplanationRecommended Solution
Insufficient Heat The conversion of the O-phosphorylated intermediate to the final product is a thermally driven SNAr-type reaction that requires sufficient energy to overcome the activation barrier.[1]Action: Ensure the reaction mixture is heated to the optimal temperature (typically 70-100 °C) after the initial phosphorylation step. Monitor internal reaction temperature.
Moisture Contamination POCl₃ or SOCl₂ reacts violently with water, forming phosphoric acid or HCl/SO₂, respectively. This consumes the reagent, rendering it unavailable for the desired chlorination.[3]Action: Use oven-dried glassware. Dry the starting quinazolinone under vacuum before use. Use anhydrous solvents and reagents.
Incorrect Stoichiometry A minimum of one full equivalent of POCl₃ is required to form the key phosphorylated intermediate.[1]Action: Use POCl₃ in excess (e.g., 5-10 equivalents or as the solvent). If using a co-solvent, ensure at least 1.5-2.0 equivalents of POCl₃ are added.
Poor Reagent Quality Old or improperly stored POCl₃/SOCl₂ may have already partially hydrolyzed, reducing its potency.Action: Use a fresh bottle of the chlorinating agent or distill it prior to use.
Issue 2: Formation of Dimeric Impurities
Probable CauseMechanistic ExplanationRecommended Solution
Acidic Conditions During Phosphorylation The reaction of the phosphorylated intermediate with another molecule of quinazolinone is catalyzed by acidic conditions.[1]Action: Add a non-nucleophilic organic base (e.g., DIPEA, Et₃N) to the reaction mixture before or during the addition of POCl₃. This keeps the system basic during the initial low-temperature stage, suppressing dimer formation.[1][3]
Incorrect Order of Addition Adding the quinazolinone to hot POCl₃ can create localized areas of high concentration and temperature, promoting side reactions.Action: Suspend the starting material in a solvent or excess POCl₃ at a low temperature (0-25 °C), add the base, and then add the remaining POCl₃ (if not used as solvent). Only after the initial phosphorylation is complete should the mixture be heated.[1]
Experimental Protocol: Chlorination of 2-methylquinazolin-4(3H)-one with POCl₃

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 2-methylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add diisopropylethylamine (DIPEA, 1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • Phosphorylation: Allow the mixture to stir at room temperature for 1 hour. During this time, the initial suspension should become more homogeneous.

  • Chlorination: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Crucial for Purity): a. Cool the reaction mixture to room temperature. b. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench. Perform in a well-ventilated fume hood. c. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8. d. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the desiccant and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

workflow

References

Improving regioselectivity in reactions with 2,4-dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2,4-dichloroquinazolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective substitution on this critical heterocyclic scaffold. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses the core principles governing the reactivity of the 2,4-dichloroquinazoline nucleus. Understanding these fundamentals is the first step toward troubleshooting and optimizing your reactions.

Q1: Why does nucleophilic substitution preferentially occur at the C4 position of 2,4-dichloroquinazoline under mild conditions?

A1: The enhanced reactivity of the C4 position is a well-documented phenomenon rooted in the electronic structure of the quinazoline ring.[1][2][3] The primary drivers are:

  • Electronic Effects: The carbon atom at the C4 position is more electrophilic than the C2 carbon. Density Functional Theory (DFT) calculations have revealed that the C4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for attack by an electron-rich nucleophile.[2][3][4]

  • Activation Energy: The transition state for nucleophilic attack at C4 has a lower activation energy compared to the attack at C2.[3] This means the reaction leading to C4 substitution proceeds at a faster rate, making it the kinetically favored product, especially at lower temperatures.[1]

The general mechanism is a two-step nucleophilic aromatic substitution (SNAr), proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] The stability of this intermediate is crucial, and the electron distribution favors its formation upon attack at C4.

Q2: What are the key experimental factors that I can manipulate to control regioselectivity?

A2: You have several levers to pull to steer the reaction towards the desired isomer. The most critical factors are:

  • Temperature: This is the most powerful tool for controlling regioselectivity. Lower temperatures (e.g., 0 °C to room temperature) favor kinetic control, leading to selective C4 substitution.[1] Higher temperatures (e.g., >80-100 °C, reflux, or microwave irradiation) provide the energy needed to overcome the higher activation barrier for C2 substitution, enabling the second substitution to occur.[3]

  • Nucleophile Choice: The nature of the nucleophile plays a significant role. Stronger, less sterically hindered nucleophiles will react more readily at the C4 position.[6][7] The type of nucleophile (e.g., primary amines, secondary amines, anilines, thiols) can also influence the required conditions.[3]

  • Solvent: The choice of solvent can impact reactant solubility and the stability of intermediates. Aprotic polar solvents like DMF, DMSO, THF, and dioxane are commonly used.[3][8][9] In some specialized cases, solvent choice can even reverse selectivity, although this is less common for the 2,4-dichloroquinazoline core itself.[8][10]

  • Reaction Time: For sequential substitutions, allowing the C4 substitution to reach completion before increasing the temperature for C2 substitution is crucial for obtaining a clean product.[2]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides direct answers to specific problems you may encounter in the lab.

Q3: My reaction is producing a mixture of C4-monosubstituted and C2,C4-disubstituted products. How can I improve selectivity for the C4-monosubstituted product?

A3: This is a classic sign that your reaction conditions are too harsh, allowing the subsequent, less favorable C2 substitution to occur.

Troubleshooting Steps:

  • Reduce the Temperature: This is the most critical adjustment. If you are running the reaction at elevated temperatures, reduce it to room temperature or even 0-5 °C.[1] The C4 position is significantly more reactive, and lowering the thermal energy will heavily favor the kinetic product.[3]

  • Control Stoichiometry: Use only a slight excess (e.g., 1.0-1.1 equivalents) of the nucleophile. Adding a large excess can drive the reaction towards disubstitution, even at lower temperatures.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the 2,4-dichloroquinazoline starting material.[11] Stop the reaction as soon as the starting material is consumed to prevent the formation of the disubstituted product.

  • Consider the Nucleophile's Reactivity: Highly reactive nucleophiles may require even lower temperatures. For example, aliphatic amines are generally more reactive than anilines and may require cooling to 0 °C to ensure monosubstitution.[3]

ParameterRecommendation for C4-SelectivityRationale
Temperature 0 °C to Room TemperatureFavors the kinetically controlled product by staying below the activation energy for C2 substitution.[1]
Nucleophile Eq. 1.0 - 1.1 equivalentsMinimizes the driving force for a second substitution event.
Solvent Anhydrous THF, Dioxane, or CH3CNStandard aprotic solvents that facilitate the SNAr reaction.[2][4]
Base (if needed) Non-nucleophilic base (e.g., DIPEA)Scavenges HCl byproduct without competing with the primary nucleophile.[3]

Q4: I have successfully synthesized my 2-chloro-4-substituted quinazoline. Now, how do I achieve selective substitution at the C2 position?

A4: Substitution at the C2 position is more challenging due to its lower electrophilicity and requires significantly more forcing conditions.[8][10] The introduction of an electron-donating group at C4 further deactivates the C2 position towards nucleophilic attack.

General Strategy:

  • Increase Temperature Significantly: This is mandatory. Reactions often require heating to temperatures above 100 °C or refluxing for extended periods.[3] Microwave irradiation is a highly effective technique for driving this second substitution, often reducing reaction times from hours to minutes.[3]

  • Use an Excess of the Second Nucleophile: To drive the reaction to completion, a larger excess of the second nucleophile (e.g., 2-5 equivalents) is often necessary.

  • Consider a Change in Solvent: A higher-boiling point solvent like DMF, DMSO, or NMP might be necessary to reach the required reaction temperatures.

  • Palladium-Catalyzed Cross-Coupling: For certain C-C or C-N bond formations that are difficult via SNAr, consider using palladium-catalyzed methods like Suzuki or Buchwald-Hartwig amination. These reactions often proceed under different mechanistic pathways where C2 reactivity can be achieved.[3][12]

Q5: My reaction is giving a very low yield, or no reaction is occurring at all. What are the likely causes?

A5: This issue can stem from several factors related to reagents, conditions, or competing side reactions.

Troubleshooting Workflow:

G cluster_no_conversion Starting Material Remains cluster_conversion Starting Material Consumed start Low or No Yield q1 Is the starting material consumed? (Check by TLC/LC-MS) start->q1 q2 Is the nucleophile strong enough? q1->q2 No q5 Is quinazolin-4-one observed? q1->q5 Yes sol_nucleophile Use a stronger nucleophile or increase temperature moderately. q2->sol_nucleophile No q3 Are reagents/solvents anhydrous? q2->q3 Yes sol_water Use anhydrous solvents. Dry reagents. Run under N2/Ar. q3->sol_water No q4 Is there a solubility issue? q3->q4 Yes sol_solvent Change solvent (e.g., to DMF/DMSO for better solubility). q4->sol_solvent Yes sol_hydrolysis Hydrolysis occurred. Use anhydrous conditions. q5->sol_hydrolysis Yes sol_decomp Decomposition. Reaction temp may be too high. Consider a milder catalyst. q5->sol_decomp No (Complex mixture)

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Explanations:

  • Hydrolysis: 2,4-dichloroquinazoline is susceptible to hydrolysis, especially under basic conditions or in the presence of water, which forms the unreactive quinazolinone byproduct.[8][13] Always use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (N₂ or Ar).[13]

  • Poor Nucleophilicity: The nucleophile may not be strong enough to attack the quinazoline ring under the chosen conditions.[6] Nucleophilicity generally trends with basicity, but steric hindrance can also play a role.[7]

  • Catalyst Inactivity: If you are performing a cross-coupling reaction, your palladium catalyst may be inactive. Ensure you are using a fresh catalyst and appropriate ligands.[13]

Part 3: Standard Operating Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective C4-Amination of 2,4-dichloroquinazoline

This protocol is adapted from methodologies reported for the synthesis of 2-chloro-4-aminoquinazolines.[3][14]

Objective: To synthesize a 2-chloro-4-aminoquinazoline derivative with high regioselectivity.

Materials:

  • 2,4-dichloroquinazoline (1.0 eq)

  • Primary or secondary amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dichloroquinazoline.

  • Dissolution: Add the anhydrous solvent (to make a ~0.1 M solution) and stir until the solid is fully dissolved.

  • Reagent Addition: Add the amine nucleophile, followed by the dropwise addition of DIPEA.

  • Reaction: Stir the reaction mixture at room temperature (or 0 °C for highly reactive amines).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the 2,4-dichloroquinazoline starting material (typically 2-16 hours).[2]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sequential C4, then C2-Diamination

Objective: To synthesize a 2,4-diaminoquinazoline derivative.

Procedure:

  • C4-Substitution: Follow Protocol 1 to synthesize and isolate the 2-chloro-4-aminoquinazoline intermediate.

  • Setup for C2-Substitution: In a microwave-safe reaction vial, combine the purified 2-chloro-4-aminoquinazoline (1.0 eq) and the second amine nucleophile (2.0-3.0 eq).

  • Solvent: Add a high-boiling point solvent such as NMP or DMF.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to a high temperature (e.g., 120-180 °C) for 30-90 minutes. Alternatively, heat under reflux using conventional heating for several hours to days.[3]

  • Monitoring & Work-up: Monitor the reaction for the disappearance of the monosubstituted starting material. Upon completion, perform an aqueous work-up and purification as described in Protocol 1.

Part 4: Visualizing Reaction Parameters and Mechanisms

Understanding the interplay of variables is key to rational reaction design.

G cluster_params Controlling Factors cluster_outcomes Reaction Outcomes Temp Temperature C4 High C4 Selectivity Temp->C4 Low Temp (Kinetic) C2 C2 Substitution Temp->C2 High Temp (Thermodynamic) Nuc Nucleophile Nuc->C4 Strong, Unhindered Yield Yield & Purity Nuc->Yield Reactivity Solv Solvent Solv->C2 High-Boiling for C2-Sub Solv->Yield Solubility & Stability

Caption: Interplay of key variables in controlling regioselectivity.

References

Technical Support Center: 4-Chloro-2-methylquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and derivatization of this versatile scaffold. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Synthesis of this compound

The successful execution of subsequent reactions hinges on the quality and purity of the starting this compound. This section addresses common hurdles in its preparation.

FAQ 1: My synthesis of this compound from 2-methyl-4(3H)-quinazolinone using POCl₃ is resulting in a low yield and a dark, impure product. What are the likely causes and how can I optimize this chlorination?

Answer:

This is a classic and frequent challenge in quinazoline chemistry. The issues of low yield and impurity in the chlorination of quinazolinones often stem from a few critical parameters. Let's break down the causality and the corrective measures.

Underlying Causes:

  • Incomplete Reaction: The conversion of the quinazolinone to the chloroquinazoline can be sluggish if the temperature is too low or the reaction time is insufficient.

  • Thermal Decomposition: Phosphorus oxychloride (POCl₃) is a powerful reagent, and at excessively high temperatures or with prolonged heating, it can lead to the decomposition of the starting material and the product, resulting in tarry byproducts.

  • Hydrolysis: this compound is highly susceptible to hydrolysis. Any moisture present in the reagents or glassware, or exposure to atmospheric moisture during workup, will convert the product back to the starting quinazolinone.

  • Insufficient Reagent: An inadequate amount of POCl₃ will lead to incomplete conversion.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or a new bottle of POCl₃.

  • Solvent and Additives: While the reaction can be run in neat POCl₃, using a high-boiling inert solvent like toluene or 1,2-dichloroethane can provide better temperature control. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more active chlorinating agent.[1]

  • Temperature and Time Optimization: A systematic approach to optimizing temperature and reaction time is crucial. Refer to the table below for a starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Careful Workup: After the reaction is complete, the excess POCl₃ must be removed. This is typically done by evaporation under reduced pressure. The residue should then be quenched by pouring it carefully onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. This step must be performed cautiously in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.

  • Extraction and Purification: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purification is often achieved by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

ParameterSub-optimal ConditionRecommended ConditionRationale
Temperature Too low (<80 °C) or too high (>120 °C)Reflux (typically around 100-110 °C)Balances reaction rate with minimizing thermal decomposition.
Reaction Time < 2 hours3-5 hours (monitor by TLC/HPLC)Ensures complete conversion of the starting material.
Reagents Old or wet POCl₃Freshly distilled or new POCl₃, anhydrous solventPrevents hydrolysis of the product back to the quinazolinone.
Workup Quenching at room temperaturePouring onto crushed ice or cold NaHCO₃(aq)Controls the exothermic quenching reaction and neutralizes HCl.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The C4-position of this compound is highly electrophilic and readily undergoes nucleophilic aromatic substitution (SNAr). This is the most common reaction for this substrate, yet it is not without its challenges.

FAQ 2: I am attempting a nucleophilic substitution on this compound with a primary aniline, but the reaction is sluggish and gives a low yield. What factors are influencing the reactivity?

Answer:

The success of SNAr on 4-chloroquinazolines is highly dependent on the electronic nature of the incoming nucleophile and the reaction conditions.

Causality Explained:

  • Nucleophilicity of the Amine: Electron-poor anilines (e.g., those with nitro or cyano groups) are less nucleophilic and will react much more slowly than electron-rich anilines (e.g., those with methoxy or alkyl groups).[2][3]

  • Steric Hindrance: Anilines with bulky ortho-substituents will experience steric hindrance, slowing down their approach to the C4 position. In some cases, no reaction may be observed.[2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. Alcohols like isopropanol or ethanol are also commonly used.[4]

  • Base: While some reactions can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often beneficial to scavenge the HCl generated during the reaction.[5]

  • Temperature: As with most reactions, higher temperatures will increase the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition.

Optimization Workflow:

G cluster_0 Troubleshooting Low Yield in S(N)Ar start Low Yield Observed check_nucleophile Evaluate Nucleophile (Aniline Electronics) start->check_nucleophile sterics Assess Steric Hindrance (Ortho-substituents) check_nucleophile->sterics If electron-poor conditions Optimize Reaction Conditions check_nucleophile->conditions If electron-rich sterics->conditions If sterically hindered solvent Screen Solvents (e.g., IPA, DMF, DMSO) conditions->solvent base Add/Change Base (e.g., DIPEA, K2CO3) solvent->base temp Increase Temperature Incrementally base->temp mw Consider Microwave Irradiation temp->mw If still sluggish success Improved Yield temp->success mw->success

Caption: Decision workflow for troubleshooting SNAr reactions.

Experimental Protocol for Improved N-Arylation:

  • Reagents and Setup: To a solution of this compound (1.0 eq) in isopropanol (0.1 M), add the aniline (1.1-1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC.

  • Alternative Conditions: If the reaction is slow, consider switching to a higher boiling solvent like DMF and heating to 100-120 °C. For particularly unreactive anilines, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2] A base-free protocol using a mixture of THF and water under microwave irradiation has also been shown to be effective.[2][3]

  • Workup: Upon completion, cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Recrystallize the product or purify by column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds, respectively.

FAQ 3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing, and I'm mostly recovering the starting material or observing hydrolysis to 2-methyl-4(3H)-quinazolinone. What's going wrong?

Answer:

While the C4-Cl bond in 4-chloroquinazolines is activated for cross-coupling, several factors can lead to reaction failure.[6]

Key Issues and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is set up under an inert atmosphere and that all solvents are properly degassed.

  • Base Choice: The choice of base is critical. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, they can promote the competing hydrolysis of the chloroquinazoline, especially at elevated temperatures.[7] Consider using an anhydrous base like K₃PO₄ or Cs₂CO₃.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents. If hydrolysis is a major issue, minimizing the amount of water or switching to a non-aqueous system might be necessary, though this can affect the solubility of the base.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. Use fresh, high-quality boronic acid.

  • Ligand Selection: The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst. For a relatively simple substrate like this, a standard ligand like PPh₃ might suffice, but more challenging couplings may require more sophisticated ligands like SPhos or XPhos.

Troubleshooting Table for Suzuki-Miyaura Coupling:

IssuePotential CauseSuggested Solution
No Reaction Inactive catalystUse a pre-catalyst, ensure inert atmosphere, degas solvents.
Poor boronic acid qualityUse fresh boronic acid or convert to a trifluoroborate salt.
Low Yield Sub-optimal ligand/base combinationScreen different ligands (e.g., PPh₃, SPhos) and bases (e.g., K₂CO₃, K₃PO₄).
Hydrolysis Aqueous base and high temperatureUse an anhydrous base (K₃PO₄, CsF), minimize water, or lower the reaction temperature.[7]
Deborylation Unstable boronic acidUse the boronic acid promptly after weighing, consider using a pinacol ester.[8]
FAQ 4: I'm having trouble with a Buchwald-Hartwig amination using this compound. The reaction is either not proceeding or giving a complex mixture of products. How can I improve this reaction?

Answer:

Buchwald-Hartwig aminations can be finicky, and aryl chlorides are generally less reactive than the corresponding bromides or iodides.[9] However, with the right catalyst system, these reactions can be very effective.

Mechanistic Considerations and Optimization:

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][11] A failure can occur at any of these steps.

G cluster_1 Buchwald-Hartwig Troubleshooting start Reaction Failure catalyst Catalyst System Check start->catalyst ligand Ligand Choice (Bulky, electron-rich ligands like RuPhos, XPhos) catalyst->ligand pd_source Palladium Source (e.g., Pd2(dba)3, Pd(OAc)2) catalyst->pd_source base_choice Base Selection (NaOtBu, LHMDS, K3PO4) ligand->base_choice pd_source->base_choice solvent_choice Solvent (Toluene, Dioxane) base_choice->solvent_choice temp_control Temperature Control solvent_choice->temp_control outcome Successful Coupling temp_control->outcome

Caption: Key parameters for optimizing Buchwald-Hartwig amination.

Key Optimization Points:

  • Ligand is Key: For aryl chlorides, bulky, electron-rich phosphine ligands are essential to promote the oxidative addition step. Ligands like XPhos, SPhos, or RuPhos are excellent choices. First-generation ligands like P(o-tol)₃ are often ineffective.[12]

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) are common palladium sources. Using a pre-formed catalyst (a complex of palladium and the ligand) can often give more reproducible results.

  • Anhydrous and Inert Conditions: These reactions are highly sensitive to oxygen, which can deactivate the catalyst. All reagents and solvents must be anhydrous, and the reaction must be thoroughly degassed and run under an inert atmosphere (argon is preferred).

References

Optimizing reaction conditions for nucleophilic substitution on 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloro-2-methylquinazoline

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions on this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles and practical, field-tested solutions to help you achieve optimal yields and purity.

Introduction to the Chemistry

The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The functionalization at the C4-position of the quinazoline ring is particularly important for biological activity.[2] Nucleophilic aromatic substitution (SNAr) on this compound is a cornerstone reaction to introduce diverse functionalities at this position. The reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a Meisenheimer intermediate, followed by the expulsion of the chloride leaving group.[3] The electron-withdrawing nature of the quinazoline nitrogen atoms enhances the electrophilicity of the C4 position, facilitating this transformation.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the nucleophilic substitution on this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

One of the most frequent challenges is a low or complete lack of product formation, often observed via TLC or LC-MS monitoring.[4]

Question: My reaction shows only starting material, even after prolonged reaction time. What are the likely causes and how can I fix this?

Answer: Several factors can contribute to a stalled reaction. A systematic approach to troubleshooting is recommended.

  • Poor Quality of Starting Materials: Impurities in either the this compound or the nucleophile can inhibit the reaction.[4]

    • Solution: Verify the purity of your starting materials using techniques like NMR, melting point, or GC-MS. If necessary, purify the this compound by recrystallization and distill or recrystallize the nucleophile.[4]

  • Suboptimal Reaction Temperature: The activation energy for the nucleophilic attack may not be met at the current temperature.[4]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the progress at each temperature to identify the optimal condition. For thermally sensitive substrates, consider microwave-assisted synthesis, which can accelerate the reaction at lower bulk temperatures.[2]

  • Incorrect Solvent Choice: The solvent plays a critical role in SNAr reactions by influencing reactant solubility and stabilizing the charged Meisenheimer intermediate.[3][4] Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[4][5]

    • Solution: Screen a variety of solvents with different polarities. For poorly soluble reactants, consider DMF or DMSO. For less polar substrates, toluene or dioxane might be suitable.[6] In some cases, a mixture of solvents, like THF and water, can be effective.[7]

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the C4 position effectively.

    • Solution: If using a neutral nucleophile like an amine or alcohol, the addition of a base is often necessary to generate the more nucleophilic conjugate base (anion).[8][9] Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9][10] For very weak nucleophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) might be required, though compatibility with other functional groups must be considered.[11]

  • Steric Hindrance: Bulky substituents on either the quinazoline ring or the nucleophile can impede the reaction.

    • Solution: Higher reaction temperatures or the use of a catalyst may be necessary to overcome the steric barrier.[6] Microwave irradiation can also be beneficial in these cases.[7] Alternatively, a less sterically hindered nucleophile or a different synthetic route might be required.

Data Presentation: Recommended Reaction Conditions

The following table summarizes typical starting conditions for the nucleophilic substitution on this compound with various nucleophiles. These should be considered as starting points for optimization.

Nucleophile TypeRecommended Solvent(s)Typical Base(s)Temperature Range (°C)Notes
Primary/Secondary Amines Ethanol, DMF, AcetonitrileK₂CO₃, TEA, DIPEA70 - 120Excess amine can sometimes be used as both nucleophile and base.[9]
Anilines THF/Water, DMFAcid catalysis (e.g., HCl) may be needed for electron-poor anilines.[7][12]80 - 150 (Microwave often beneficial)Electron-rich anilines react more readily than electron-poor ones.[7]
Phenols DMF, AcetonitrileK₂CO₃, Cs₂CO₃80 - 140Cs₂CO₃ is often more effective for less reactive phenols.[10]
Thiols DMF, EthanolK₂CO₃, NaH25 - 80Thiols are generally very reactive nucleophiles.
Alcohols THF, DioxaneNaH, t-BuOK60 - 110Requires a strong base to deprotonate the alcohol.

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of a significant byproduct. What could it be and how can I prevent it?

A1: Side reactions can be a major issue. Depending on your specific nucleophile and conditions, several byproducts are possible:

  • Hydrolysis of the Product: If water is present in the reaction mixture, the desired 4-substituted product can hydrolyze back to the 4-quinazolinone.

    • Prevention: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Self-Condensation of the Nucleophile: Some nucleophiles can react with themselves under the reaction conditions.

    • Prevention: This is often concentration-dependent. Try running the reaction at a lower concentration (higher dilution).[6]

  • Reaction at the 2-Methyl Group: While less common, under strongly basic conditions, deprotonation of the 2-methyl group can occur, leading to undesired side reactions.

    • Prevention: Use the minimum effective amount of a milder base. Careful control of temperature is also crucial.

Q2: My product is difficult to purify. What are some common purification challenges and how can I overcome them?

A2: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Product Precipitation/Crystallization Issues: If you are using recrystallization, ensure you have selected the appropriate solvent or solvent mixture.

    • Solution: Perform a small-scale solvent screen to find a solvent in which your product has high solubility at high temperatures and low solubility at room temperature. Slow cooling promotes the formation of purer crystals.[4]

  • Loss on Silica Gel Column: The product may be adsorbing irreversibly to the silica gel, especially if it is basic.

    • Solution: Pre-treat the silica gel with a small amount of triethylamine in the eluent system (e.g., 1% TEA in hexane/ethyl acetate) to neutralize the acidic sites on the silica.

Q3: What is the role of acid or base catalysis in these reactions?

A3: Both acid and base catalysis can play a significant role.[8][13]

  • Base Catalysis: As mentioned, a base is often used to deprotonate the nucleophile, increasing its reactivity. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[9]

  • Acid Catalysis: In some cases, particularly with less reactive nucleophiles like electron-poor anilines, acid catalysis can be effective. Protonation of the quinazoline ring nitrogen increases the electrophilicity of the C4 position, making it more susceptible to nucleophilic attack.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine (Conventional Heating)
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the amine (1.0-1.2 eq).[2]

  • Add a base, such as K₂CO₃ (2.0 eq), if required.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 70-100°C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).[10]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[4]

Microwave-Assisted Protocol for Nucleophilic Substitution with an Aniline
  • In a microwave vial, combine this compound (1.0 eq), the aniline (1.2 eq), and a suitable solvent (e.g., a 1:1 mixture of THF and water).[7]

  • If necessary, add an acid catalyst (e.g., a few drops of concentrated HCl).[12]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the optimized temperature (e.g., 120-150°C) for the determined time (typically 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon addition of water or by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-H) Meisenheimer Meisenheimer Intermediate (Tetrahedral Complex) Reactants->Meisenheimer + Nu-H (Attack at C4) Product 4-Substituted-2-methylquinazoline + HCl Meisenheimer->Product - Cl- (Elimination) Base Base Base->Reactants Deprotonates Nu-H

Caption: Generalized SNAr mechanism on this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Purity Check Starting Material Purity Start->Purity Purity_OK Purity OK? Purity->Purity_OK Temp Increase Reaction Temperature Temp_OK Yield Improved? Temp->Temp_OK Solvent Screen Different Solvents Solvent_OK Yield Improved? Solvent->Solvent_OK Base Add/Change Base Base_OK Yield Improved? Base->Base_OK Purity_OK->Purity No, Purify Purity_OK->Temp Yes Temp_OK->Solvent No Success Reaction Optimized Temp_OK->Success Yes Solvent_OK->Base No Solvent_OK->Success Yes Base_OK->Success Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Stability issues of 4-Chloro-2-methylquinazoline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address stability challenges in your experiments, ensuring the integrity of your results.

Introduction to the Stability of this compound

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its reactivity, centered around the chloro-substituent at the 4-position, is crucial for its utility in building more complex molecules. However, this reactivity is also the primary source of its stability issues. Understanding the factors that can lead to its degradation is paramount for its effective use and storage.

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during the handling and use of this compound.

Part 1: Frequently Asked Questions (FAQs) on Stability

Q1: What is the primary cause of instability for this compound?

The dominant instability of this compound stems from the high reactivity of the chlorine atom at the 4-position of the quinazoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The electron-withdrawing nature of the quinazoline ring system activates the C4-Cl bond, making it an excellent leaving group in the presence of nucleophiles.

Q2: What are the most common nucleophiles I should be concerned about in my experiments?

Common nucleophiles that can readily react with and degrade this compound include:

  • Water (Hydrolysis): This is a very common issue, leading to the formation of 2-methylquinazolin-4(3H)-one. This can occur with trace amounts of moisture in solvents or from the atmosphere.

  • Alcohols (Solvolysis): If your reaction medium is an alcohol (e.g., methanol, ethanol), you can expect the formation of the corresponding 4-alkoxy-2-methylquinazoline.

  • Amines: Primary and secondary amines are potent nucleophiles that will readily displace the chloride to form 4-amino-2-methylquinazoline derivatives. This is often the desired reaction, but unintended reactions with amine-containing buffers or additives can be a source of impurities.[1]

  • Hydrazines: Similar to amines, hydrazines are highly reactive towards the 4-chloro position.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to nucleophiles, particularly moisture. The recommended storage conditions are:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Container: Use a tightly sealed container. For sensitive applications, a container with a PTFE-lined cap is advisable.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous media is highly pH-dependent.

  • Acidic Conditions (pH < 7): The rate of hydrolysis is generally slower in acidic conditions compared to basic conditions. However, prolonged exposure to strong acids can still lead to degradation.

  • Neutral Conditions (pH ≈ 7): Hydrolysis will occur at a moderate rate.

  • Basic Conditions (pH > 7): The rate of hydrolysis is significantly accelerated in basic conditions due to the presence of the more nucleophilic hydroxide ion (OH⁻), which readily attacks the C4 position.

Q5: Is this compound sensitive to light?

Yes, like many chlorinated aromatic compounds, this compound has the potential to be photosensitive. Exposure to UV or high-intensity visible light can lead to photodegradation. It is recommended to handle and store the compound in a light-protected environment (e.g., using amber vials or by wrapping containers in aluminum foil). Forced degradation studies under photolytic conditions are advised to understand the specific degradation profile.[2][3][4][5][6]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) after dissolving the compound. Hydrolysis: The compound has reacted with trace moisture in your solvent.Use anhydrous solvents. If possible, sparge the solvent with an inert gas before use. Prepare solutions fresh before use.
Low yield in a reaction where this compound is a reactant. Degradation of starting material: The compound may have degraded during storage or in the reaction setup before the addition of all reagents.Verify the purity of your starting material before use. Ensure your reaction setup is dry and, if necessary, under an inert atmosphere.
Reaction with a nucleophile is sluggish or incomplete. Poor solubility: The compound may not be fully dissolved in the reaction solvent, limiting its availability to react.Choose a solvent in which the compound is more soluble. Gentle heating may improve solubility, but monitor for thermal degradation.
Formation of multiple byproducts. Multiple reactive sites or conditions promoting side reactions. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Consider using a non-nucleophilic base if proton scavenging is required.
Inconsistent results between experiments. Variability in the quality of the starting material or reaction conditions. Standardize your experimental setup. Use a fresh bottle of this compound or re-purify older stock. Carefully control moisture and atmosphere.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is crucial to understand the stability of this compound under your specific conditions. The following protocols are designed to guide you in performing forced degradation studies.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Materials:

  • This compound

  • 2-Methylquinazolin-4(3H)-one (potential hydrolysis product, if available as a standard)

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Formic acid or phosphoric acid

  • Ammonium acetate or phosphate buffers

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV or DAD detector

Procedure:

  • Initial Screening:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) and pH modifiers (e.g., 0.1% formic acid, phosphate buffer at pH 3 and 7).

    • Monitor the separation at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound).

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Dissolve in acetonitrile for analysis.

    • Photodegradation: Expose a solution of the compound (e.g., 1 mg/mL in acetonitrile/water) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m² of UVA).[2][3][4][5][6] Keep a control sample in the dark.

  • Method Optimization:

    • Inject the forced degradation samples into the HPLC system.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

  • Method Validation (abbreviated):

    • Specificity: Demonstrate that the method can separate the parent compound from its degradation products.

    • Linearity: Analyze a series of dilutions of the parent compound to establish a linear relationship between concentration and peak area.

    • Precision: Perform multiple injections of the same sample to assess the repeatability of the method.

Protocol 2: pH-Dependent Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions at pH 2, 5, 7, and 9

  • Acetonitrile

  • Validated stability-indicating HPLC method (from Protocol 1)

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • For each pH, prepare a reaction solution by diluting the stock solution into the buffer to a final concentration (e.g., 10 µg/mL). Ensure the initial percentage of organic solvent is low to avoid solubility issues.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Immediately quench the degradation by diluting the aliquot in the mobile phase and, if necessary, neutralizing the pH.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for hydrolysis.

Part 4: Understanding Degradation Pathways

A fundamental understanding of the degradation pathways of this compound is essential for predicting its stability and identifying potential impurities.

Hydrolytic Degradation

The primary hydrolytic degradation pathway involves the nucleophilic attack of water or hydroxide ions on the C4 position, leading to the formation of 2-methylquinazolin-4(3H)-one.

Hydrolysis_Pathway cluster_intermediate Intermediate C4M This compound Meisenheimer Meisenheimer-like Intermediate C4M->Meisenheimer + H₂O / OH⁻ H2O H₂O / OH⁻ QM 2-Methylquinazolin-4(3H)-one Meisenheimer->QM - HCl / Cl⁻ HCl HCl / Cl⁻

Caption: Hydrolysis pathway of this compound.

Potential Photolytic and Thermal Degradation

While specific studies on this compound are limited, photolytic degradation of chloroaromatic compounds can proceed via homolytic cleavage of the C-Cl bond, leading to radical intermediates and subsequent reactions. Thermal degradation may also involve similar cleavage or other complex rearrangements. The identification of such degradation products would require techniques like LC-MS/MS and NMR.

Part 5: Data Summary

Condition Expected Stability Primary Degradation Product Comments
Aqueous, pH 2 Moderately Stable2-Methylquinazolin-4(3H)-oneDegradation rate increases with temperature.
Aqueous, pH 7 Unstable2-Methylquinazolin-4(3H)-oneHydrolysis is expected to be noticeable over hours to days at room temperature.
Aqueous, pH 9 Highly Unstable2-Methylquinazolin-4(3H)-oneRapid degradation is expected.
Protic Solvents (e.g., Methanol) Unstable4-Methoxy-2-methylquinazolineSolvolysis will occur.
Aprotic Solvents (e.g., Acetonitrile, THF) Relatively StableNone (if anhydrous)Stability is highly dependent on the absence of moisture.
Solid State (dark, dry) StableN/ALong-term stability is expected under proper storage conditions.
Light Exposure Potentially UnstableVariousPhotodegradation products are likely.
Elevated Temperature (Solid) Potentially UnstableVariousThermal decomposition products are possible at high temperatures.

Part 6: Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_planning Planning & Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation Define_Conditions Define Stress Conditions (pH, Temp, Light) Prepare_Samples Prepare Samples of This compound Define_Conditions->Prepare_Samples Forced_Degradation Forced Degradation Studies Prepare_Samples->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS/MS for Product Identification HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis & Kinetic Modeling HPLC_Analysis->Data_Analysis NMR_Analysis NMR for Structural Elucidation LCMS_Analysis->NMR_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert advice, troubleshooting protocols, and frequently asked questions for successfully employing 4-chloro-2-methylquinazoline in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with the causal logic behind experimental choices to empower your research and development.

The 4-chloro substituent on the quinazoline ring is highly activated towards cross-coupling due to the electron-withdrawing nature of the heterocyclic core and the α-nitrogen effect, which facilitates the crucial oxidative addition step with the palladium(0) catalyst.[1][2] However, this reactivity also presents unique challenges, including catalyst inhibition and competing side reactions. This guide will help you navigate these complexities.

FAQs: Catalyst Selection & Reaction Optimization

This section addresses common questions regarding the selection of optimal catalyst systems for various cross-coupling reactions involving this compound.

Question 1: What are the critical factors to consider when selecting a catalyst system for this compound?

Answer: Selecting the right catalyst system is paramount and depends on three main factors: the type of cross-coupling reaction, the nature of the coupling partner, and the inherent properties of the quinazoline substrate.

  • Reactivity of the C4–Cl Bond: The chlorine at the C-4 position is significantly more electrophilic and reactive than chlorides on a standard benzene ring.[2][3] This enhanced reactivity means that while oxidative addition is generally favorable, the quinazoline nitrogen can also coordinate to the palladium center, potentially leading to catalyst deactivation.

  • Choice of Ligand: To overcome the challenge of C–Cl bond activation and prevent catalyst deactivation, the use of bulky, electron-rich ligands is essential.[4][5]

    • Dialkylbiaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the reductive elimination step and stabilizes the active Pd(0) species, while their electron-donating nature facilitates the initial oxidative addition.[5]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, offering high catalytic activity and longevity, making them an excellent alternative to phosphine ligands.[3][6]

  • Palladium Precursor: While simple palladium salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, modern palladium pre-catalysts (e.g., Buchwald G3 and G4 pre-catalysts) are often superior.[7] These pre-catalysts generate the active Pd(0) species more cleanly and efficiently, leading to more reproducible results, especially at low catalyst loadings.[7]

Question 2: Which catalyst systems are most reliable for Suzuki-Miyaura coupling with this compound?

Answer: The Suzuki-Miyaura reaction is a robust method for forming C–C bonds with this substrate. For coupling aryl, heteroaryl, or vinyl boronic acids/esters, the choice of ligand is the most critical parameter.

The primary challenge is to ensure the rate of transmetalation and reductive elimination outpaces catalyst decomposition. Given the electron-deficient nature of the quinazoline ring, the reaction is generally favorable.[8]

Below is a table summarizing recommended starting conditions.

ParameterRecommended SystemRationale & Key Considerations
Pd Precursor Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Buchwald precatalysts offer superior generation of the active Pd(0) catalyst, leading to higher efficiency and reproducibility.[7]
Ligand XPhos, SPhos, RuPhosThese bulky, electron-rich monophosphine ligands are the gold standard for coupling challenging heteroaryl chlorides.[4][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[9] K₃PO₄ is often a reliable first choice.
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically 10:1)A protic co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.[2]
Temperature 75–110 °CHigher temperatures are typically required for activating C–Cl bonds, but should be optimized to minimize side reactions.
Question 3: How should I approach catalyst selection for a Buchwald-Hartwig amination?

Answer: The Buchwald-Hartwig amination is highly sensitive to the ligand, base, and amine coupling partner.[10][11] The quinazoline nitrogen and the amine nucleophile can both compete for coordination to the palladium center, making ligand choice crucial.

  • Catalyst System: Use a combination of a palladium precursor like Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂ with a specialized ligand.[12] BrettPhos and XantPhos are particularly effective for coupling with electron-deficient heterocycles.[10][12] Using a pre-formed pre-catalyst like BrettPhos Pd G3 can significantly improve reaction outcomes.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are standard choices.[7][13] For base-sensitive substrates, milder organic bases like DBU have shown promise, particularly with XantPhos as the ligand.[12]

  • Amine Partner: Primary and secondary alkyl- and aryl-amines can be coupled. Less nucleophilic amines may require more forcing conditions or more active catalyst systems.

Question 4: What are the best practices for a successful Sonogashira coupling?

Answer: The Sonogashira reaction, which couples terminal alkynes, traditionally requires a dual-catalyst system of palladium and copper(I).[14][15]

  • Catalyst System: The classic system is a combination of a Pd(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI.[1][16] PdCl₂(PPh₃)₂ is also a common and effective palladium source.

  • Base and Solvent: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used as both the base and, in some cases, the solvent.[1] For substrates where the amine base is not sufficient, a stronger base like Cs₂CO₃ in a solvent like DMF has proven effective.[3][16]

  • Key Challenge - Homocoupling: The primary side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions and adding the alkyne slowly to the reaction mixture. Copper-free Sonogashira protocols, often using more advanced palladium/ligand systems, are also an excellent alternative to circumvent this issue.[15]

Troubleshooting Guide

Even with optimized conditions, cross-coupling reactions can fail. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: No reaction or very low conversion.
Potential CauseDiagnostic StepRecommended Solution
Inactive Catalyst The Pd(0) species is not forming or is decomposing rapidly. This is common when using simple Pd(II) salts.Switch to a modern pre-catalyst (e.g., a Buchwald G2, G3, or G4 pre-catalyst) to ensure reliable generation of the active Pd(0) species.[7]
Poor Reagent Quality The solvent contains oxygen or water; the base has degraded; the boronic acid has decomposed.Use freshly distilled or sparged solvents.[7] Store bases in a desiccator. Check the purity of the boronic acid (often they can dehydrate to form boroxines).
Incorrect Ligand/Base Combination The selected conditions are not suitable for this specific transformation.Perform a systematic screen of different ligands (e.g., SPhos, XPhos, RuPhos for Suzuki) and bases (K₃PO₄, Cs₂CO₃). Often a subtle change can have a dramatic effect.[17]
Low Reaction Temperature The energy barrier for oxidative addition of the C–Cl bond is not being overcome.Incrementally increase the reaction temperature in 10 °C steps. Monitor for decomposition of starting materials.
Troubleshooting Workflow: Low Conversion

Here is a logical workflow to diagnose a low-yielding reaction.

G cluster_reaction Select Reaction Type cluster_catalyst Recommended Catalyst System Suzuki Suzuki-Miyaura (C-C) Cat_Suzuki Pd Pre-catalyst (XPhos-G3) Ligand: XPhos Base: K3PO4 Suzuki->Cat_Suzuki Buchwald Buchwald-Hartwig (C-N) Cat_Buchwald Pd Pre-catalyst (BrettPhos-G3) Ligand: BrettPhos Base: NaOtBu Buchwald->Cat_Buchwald Sonogashira Sonogashira (C-C, alkyne) Cat_Sonogashira Pd Source: PdCl2(PPh3)2 Co-catalyst: CuI Base: NEt3 Sonogashira->Cat_Sonogashira

References

Scaling up the synthesis of 4-Chloro-2-methylquinazoline for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, 4-Chloro-2-methylquinazoline serves as a crucial building block for a variety of bioactive molecules, including kinase inhibitors for cancer therapy. As research progresses from discovery to preclinical evaluation, the demand for larger quantities of this intermediate necessitates a scalable, robust, and well-understood synthetic process. Scaling up a synthesis is not merely about using larger flasks; it involves navigating challenges in reaction kinetics, heat transfer, impurity profiling, and purification that may not be apparent at the bench scale.

This technical support guide is designed for researchers, chemists, and drug development professionals tasked with the multigram-to-kilogram scale synthesis of this compound. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up campaign.

The most common and scalable synthesis of this compound is a two-step process. The first step involves the formation of the quinazolinone ring system, followed by a chlorination step to yield the final product.

  • Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one. This intermediate is typically prepared via the cyclocondensation of an anthranilic acid derivative with an acetylating agent. A common laboratory and industrial method is the reaction of anthranilic acid with acetic anhydride or acetamide at elevated temperatures.[1][2][3]

  • Step 2: Chlorination. The hydroxyl group (in its lactam tautomeric form) of 2-Methylquinazolin-4(3H)-one is converted to the target chloro group using a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this transformation, often at reflux temperatures.[4][5] Thionyl chloride (SOCl₂) is also a viable alternative.[6]

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A Anthranilic Acid C 2-Methylquinazolin-4(3H)-one A->C Heat B Acetic Anhydride or Acetamide B->C D POCl₃ or SOCl₂ E This compound C->E Heat / Reflux D->E Troubleshooting_Chlorination cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_decomp Solutions for Decomposition Start Chlorination with POCl₃ Check_Completion Reaction Complete? Start->Check_Completion Problem Identify Issue Check_Completion->Problem No Workup Proceed to Workup Check_Completion->Workup Yes Incomplete Incomplete Reaction Problem->Incomplete Starting Material Remains Decomposition Decomposition / Tar Problem->Decomposition Mixture is Dark / Tarry Sol_Moisture Use Anhydrous POCl₃ Run under N₂ Incomplete->Sol_Moisture Sol_Temp Increase Temperature to Reflux Increase Reaction Time Incomplete->Sol_Temp Sol_Excess Increase Excess of POCl₃ Incomplete->Sol_Excess Sol_Control_Temp Precise Temperature Control Avoid Overheating Decomposition->Sol_Control_Temp Sol_Time Monitor by HPLC Work up Promptly Decomposition->Sol_Time Sol_Two_Stage Two-Stage Temp Profile: Low Temp Addition -> High Temp Rxn Decomposition->Sol_Two_Stage

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Chloro-2-methylquinazoline: An NMR-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise structural characterization of these molecules is paramount, as subtle changes in substitution patterns can dramatically alter their pharmacological profiles. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key quinazoline derivative, 4-Chloro-2-methylquinazoline. Furthermore, it offers a comparative perspective on the utility of NMR alongside other powerful analytical techniques, namely Mass Spectrometry and X-ray Crystallography, in the comprehensive structural elucidation of such compounds.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a wealth of information regarding connectivity, stereochemistry, and even intermolecular interactions. For a molecule like this compound, NMR allows for the precise mapping of the substituent effects on the quinazoline core, which is crucial for understanding its reactivity and potential biological targets.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinazoline ring and the protons of the methyl group. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the heterocyclic ring, as well as the electron-donating nature of the methyl group.

Based on established principles of NMR spectroscopy and analysis of related structures, the expected ¹H NMR data is summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.1-8.3d~8.0
H-6~7.6-7.8t~7.5
H-7~7.8-8.0t~7.5
H-8~7.9-8.1d~8.0
-CH₃~2.7-2.9s-

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effects of the aromatic system and the electron-withdrawing heteroatoms. The multiplicity of these signals arises from spin-spin coupling with adjacent protons, providing valuable information about their relative positions. The methyl group is expected to appear as a sharp singlet, as there are no adjacent protons for it to couple with.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the nature of the substituents and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~160-162
C-4~158-160
C-4a~150-152
C-5~128-130
C-6~127-129
C-7~134-136
C-8~125-127
C-8a~122-124
-CH₃~22-24

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

The carbons directly attached to the nitrogen atoms (C-2 and C-4) and the chlorine atom (C-4) are expected to be the most downfield-shifted due to strong deshielding effects. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

A Comparative Look: NMR and Its Alternatives

While NMR is a cornerstone of structural analysis, a multi-technique approach often provides the most comprehensive understanding of a molecule. Here, we compare the insights gained from NMR with those from Mass Spectrometry and X-ray Crystallography in the context of this compound analysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

  • Strengths: Unmatched sensitivity, providing accurate molecular weight and elemental composition. Fragmentation patterns can offer clues about the molecular structure.

  • Limitations: Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomers often cannot be distinguished by mass alone.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique can precisely determine bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

  • Strengths: Provides an unambiguous 3D structure with high precision.

  • Limitations: Requires a single crystal of sufficient size and quality, which can be challenging to grow. The determined structure is of the molecule in the solid state, which may not always reflect its conformation in solution.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Detailed connectivity, stereochemistry, dynamic processes in solution.Molecular weight, elemental formula, fragmentation patterns.Precise 3D structure in the solid state, bond lengths and angles.
Sample State SolutionGas phase/desorbed ionsSingle crystal
Key Advantage Rich structural information in a biologically relevant state (solution).High sensitivity and accuracy in mass determination.Unambiguous determination of 3D structure.
Key Limitation Lower sensitivity compared to MS, can be complex for large molecules.Limited information on atomic connectivity and stereochemistry.Requires a suitable single crystal, solid-state structure may differ from solution.

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C nuclei.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Visualizing the Analysis

To better illustrate the relationships and workflows, the following diagrams are provided.

Caption: Molecular structure of this compound.

Figure 2: Workflow for Structural Elucidation cluster_workflow Sample Sample of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS Xray X-ray Crystallography Sample->Xray NMR_data Connectivity, Stereochemistry NMR->NMR_data MS_data Molecular Formula MS->MS_data Xray_data 3D Structure (Solid State) Xray->Xray_data Structure Comprehensive Structural Characterization NMR_data->Structure MS_data->Structure Xray_data->Structure

Caption: A generalized workflow for the comprehensive structural elucidation of this compound.

Conclusion

The structural analysis of this compound serves as an excellent case study for the application of modern analytical techniques in drug discovery and development. While ¹H and ¹³C NMR spectroscopy provide the most detailed information regarding the molecular structure in solution, a synergistic approach that incorporates data from Mass Spectrometry and X-ray Crystallography yields an unparalleled level of confidence in the final structural assignment. This guide underscores the importance of a multi-faceted analytical strategy for the robust characterization of novel chemical entities, a critical step in advancing them through the drug development pipeline.

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] 4-Chloro-2-methylquinazoline serves as a key intermediate in the synthesis of these more complex molecules. Accurate structural characterization is paramount, and mass spectrometry (MS) is a cornerstone technique for confirming molecular weight and deducing structural features through fragmentation analysis. This guide will explore the predicted fragmentation of this compound under various MS conditions.

Part 1: Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule. The molecular formula for this compound is C₉H₇ClN₂, with a molecular weight of approximately 178.62 g/mol .[2]

Expected Molecular Ion: Under EI, the molecule will lose an electron to form the molecular ion (M⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

  • M⁺•: m/z 178 (containing ³⁵Cl)

  • [M+2]⁺•: m/z 180 (containing ³⁷Cl) with an intensity of approximately one-third of the m/z 178 peak.

Primary Fragmentation Pathways:

The fragmentation of the M⁺• is dictated by the stability of the resulting ions and neutral losses. For this compound, the primary fragmentation steps are predicted to involve the loss of the substituents and cleavage of the heterocyclic ring.

  • Loss of a Chlorine Radical (•Cl): This is a common fragmentation pathway for chloro-substituted aromatic compounds.[3] The cleavage of the C-Cl bond would result in a stable, even-electron cation.

    • [M - Cl]⁺ at m/z 143: This fragment, the 2-methylquinazolinyl cation, is expected to be a significant peak in the spectrum.

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage next to the quinazoline ring can lead to the loss of the methyl group.

    • [M - CH₃]⁺ at m/z 163/165: This would form the 4-chloroquinazoline cation.

  • Loss of Acetonitrile (CH₃CN): A characteristic fragmentation of 2-methyl substituted N-heterocycles is the rearrangement and loss of acetonitrile.

    • [M - CH₃CN]⁺• at m/z 137/139: This pathway involves the rearrangement of the 2-methyl group and the N1 and C2 atoms of the quinazoline ring.

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocyclic rings, such as quinolines and quinazolines, is the expulsion of HCN.[4] This can occur from the molecular ion or subsequent fragment ions.

    • From [M-Cl]⁺ (m/z 143) → m/z 116: Loss of HCN from the 2-methylquinazolinyl cation.

  • Retro-Diels-Alder (RDA) Reaction: While less common for fully aromatic systems, RDA reactions can occur in the fused benzene ring portion of the quinazoline nucleus under EI conditions.[5][6] This would involve the cleavage of the benzene ring.

    • [M]⁺• → m/z 126 + C₂H₂: This would correspond to the cleavage of the benzene ring, losing acetylene.

The following diagram illustrates the predicted primary fragmentation pathways under Electron Ionization.

G M C₉H₇ClN₂⁺• m/z 178/180 F1 [M-Cl]⁺ m/z 143 M->F1 - •Cl F2 [M-CH₃]⁺ m/z 163/165 M->F2 - •CH₃ F3 [M-CH₃CN]⁺• m/z 137/139 M->F3 - CH₃CN F4 [M-Cl-HCN]⁺ m/z 116 F1->F4 - HCN G MH [C₉H₈ClN₂]⁺ m/z 179/181 F1 [C₉H₇N₂]⁺ m/z 143 MH->F1 - HCl F2 [C₈H₅ClN₂]⁺ m/z 163/165 MH->F2 - CH₄ G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Definitive Structure ESI_MS ESI-MS (Confirm Molecular Weight) EI_MS GC-EI-MS (Fragmentation Fingerprint) ESI_MS->EI_MS Provides MW hint H_NMR ¹H NMR EI_MS->H_NMR Suggests fragments C_NMR ¹³C NMR TwoD_NMR 2D NMR (COSY, HSQC) Structure Confirmed Structure of This compound TwoD_NMR->Structure Confirms connectivity

References

A Comparative Guide to the Reactivity of 4-Chloro-2-methylquinazoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents. The strategic functionalization of this privileged core is paramount, and chloroquinazolines serve as versatile precursors for molecular elaboration. Among these, 4-Chloro-2-methylquinazoline is a key building block, and understanding its reactivity in comparison to other chloroquinazoline isomers is crucial for efficient and predictable synthesis of target molecules.

This guide provides an in-depth, objective comparison of the reactivity of this compound with other relevant chloroquinazolines, supported by experimental data and mechanistic insights. We will delve into the electronic and steric factors governing its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering a practical framework for synthetic planning.

The Influence of Substituent Positioning on Quinazoline Reactivity: An Overview

The reactivity of a chloro-substituent on the quinazoline ring is dictated by a combination of electronic and steric effects, which are, in turn, influenced by the position of other substituents. The quinazoline system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrimidine ring. This electron deficiency is most pronounced at the C4 position, making it highly susceptible to nucleophilic attack.

Theoretical studies, including Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the carbon at the 2-position.[1][2] This makes the C4 position more electrophilic and, therefore, more reactive towards nucleophiles. This theoretical underpinning is consistently validated by experimental observations where regioselective substitution at the C4 position is readily achieved under milder conditions than at the C2 position.[1][3]

Nucleophilic Aromatic Substitution (SNAr): A Comparative Analysis

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of chloroquinazolines. The reaction proceeds via a stepwise addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. The stability of this intermediate, and thus the overall reaction rate, is significantly influenced by the electronic landscape of the quinazoline ring.

This compound vs. Unsubstituted 4-Chloroquinazoline

The presence of a methyl group at the C2 position in this compound introduces an interesting electronic effect. While alkyl groups are generally considered electron-donating, which would be expected to decrease the electrophilicity of the C4 carbon and thus reduce reactivity, experimental evidence suggests a more nuanced reality. In a direct comparative study of N-arylation with N-methylaniline under microwave-mediated conditions, both 4-chloroquinazoline and this compound provided the desired products in good yields.[4][5]

EntryChloroquinazolineNucleophileConditionsTime (min)Yield (%)Reference
14-ChloroquinazolineN-MethylanilineTHF/H₂O (1:1), MW, 100 °C1081[4]
2This compound4-Methoxy-N-methylanilineTHF/H₂O (1:1), MW, 100 °C1085[4]

This data indicates that any potential deactivating effect of the C2-methyl group is minimal under these conditions, and this compound remains a highly reactive substrate for SNAr reactions.

Comparison with 2,4-Dichloroquinazoline
The Isomeric Case: 2-Chloro-4-methylquinazoline

The reactivity of the isomeric 2-chloro-4-methylquinazoline is expected to be significantly lower than that of this compound in SNAr reactions. In this isomer, the chloro group is at the less activated C2 position. The electron-donating methyl group at C4 would further decrease the electrophilicity of the C2 carbon, making nucleophilic attack less favorable. While specific experimental data for the reactivity of 2-chloro-4-methylquinazoline is scarce in the literature, fundamental electronic principles suggest it would be a considerably less reactive substrate for SNAr compared to its 4-chloro counterpart.

Experimental Protocol: N-Arylation of this compound

This protocol is adapted from a reported microwave-mediated synthesis of 4-anilinoquinazolines.[4][6]

Objective: To synthesize N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine.

Materials:

  • This compound

  • 4-Methoxy-N-methylaniline

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • In a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Add 4-methoxy-N-methylaniline (1.05 equiv).

  • Add a 1:1 mixture of THF and deionized water to achieve a suitable concentration (e.g., 6 mL per mmol of the chloroquinazoline).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be poured into water and extracted with an organic solvent such as ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the functionalization of chloroquinazolines.[7] The reactivity of chloroquinazolines in these transformations is also position-dependent.

Reactivity in Suzuki-Miyaura Coupling

The Csp²–Cl bond at the C4 position of the quinazoline ring is highly activated towards oxidative addition to a palladium(0) catalyst. This activation is attributed to the α-nitrogen effect and potential coordination of the N-3 lone pair to the palladium center.[7] Consequently, 4-chloroquinazolines are generally more reactive in Suzuki-Miyaura couplings than their 2-chloro isomers.

For polyhalogenated quinazolines, such as 2,4,7-trichloroquinazoline, regioselective cross-coupling can be achieved. Initial attempts to perform a Suzuki coupling on 2,4,7-trichloroquinazoline resulted in a low yield at the C4 position due to competitive hydrolysis.[8] However, by first deactivating the C4 position with a thioether, regioselective Suzuki coupling could be performed at the C2 position, followed by a desulfurative coupling at C4 and a final coupling at C7.[8] This sequential approach underscores the reactivity hierarchy: C4 > C2 > C7.

While direct comparative studies of this compound with other chloroquinazolines in Suzuki-Miyaura couplings under identical conditions are not extensively documented, the established principles suggest that the C4-Cl bond of this compound will be highly susceptible to oxidative addition and subsequent coupling. The electron-donating methyl group at C2 might have a modest attenuating effect on the reaction rate compared to an electron-withdrawing group at the same position, but the compound is expected to be a viable substrate for a wide range of cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chloroquinazolines

This protocol is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound with various boronic acids.[9][10]

Objective: To synthesize a 4-aryl-2-methylquinazoline derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for SNAr and Suzuki-Miyaura reactions.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Chloroquinazoline, Nucleophile, and Solvent react Heat (Conventional or MW) and Stir prep->react Reaction Setup workup Quench Reaction, Extract with Organic Solvent react->workup Reaction Completion purify Purify by Chromatography or Crystallization workup->purify end Characterized Product purify->end Final Product Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Chloroquinazoline, Boronic Acid, Catalyst, Base, and Anhydrous Solvent degas Degas Mixture with Inert Gas prep->degas react Heat under Inert Atmosphere and Stir degas->react Reaction Setup workup Cool, Dilute, and Perform Aqueous Wash react->workup Reaction Completion purify Purify by Chromatography workup->purify end Characterized Product purify->end Final Product

References

A Comparative Analysis of the Biological Activities of 4-Chloro-2-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile template for the design of therapeutic agents targeting a wide array of diseases.[2][3][4][5] Among the vast library of quinazoline analogs, those featuring a chloro group at the 4-position and a methyl group at the 2-position represent a particularly intriguing subclass. The strategic placement of these substituents can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various 4-Chloro-2-methylquinazoline derivatives, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinazoline derivatives have emerged as potent anticancer agents, with several compounds, such as gefitinib and erlotinib, receiving FDA approval for cancer therapy.[2][6] The mechanism of action for many of these drugs involves the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors.[1][6] The 4-anilinoquinazoline scaffold is a key pharmacophore for EGFR inhibition.[1][6][7]

Comparative Cytotoxicity of 4-Anilino-2-methylquinazoline Derivatives

The introduction of various substituted anilines at the 4-position of the 2-methylquinazoline core has been a fruitful strategy in the development of novel anticancer agents. The following table summarizes the in vitro cytotoxic activity of a series of synthesized 4-anilinoquinazoline derivatives against various cancer cell lines.

Compound IDR Group (at 4-position)Cell LineIC50 (µM)Reference
3o Erlotinib analogueA549 (Lung)4.26[8][9]
HCT116 (Colon)3.92[8][9]
MCF-7 (Breast)0.14[8][9]
Gefitinib (Standard Drug)A549 (Lung)17.9[8][9]
HCT116 (Colon)21.55[8][9]
MCF-7 (Breast)20.68[8][9]
10b N-methyl-3-chloroanilineHCT-116 (Colon)2.8[1]
T98G (Glioblastoma)2.0[1]
18 Not specified in abstractMGC-803 (Gastric)0.85[2]

Note: The core structure for these derivatives is based on the broader quinazoline scaffold, with substitutions at the 2 and 4 positions being key for their activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis A 1. Culture Cancer Cell Lines B 2. Seed Cells in 96-well Plates A->B C 3. Add Quinazoline Derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Solution D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance G->H I 9. Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinazoline nucleus is also a promising scaffold for the development of novel antimicrobial agents, which is crucial in the face of rising antibiotic resistance.[10] Derivatives of 4(3H)-quinazolinone, a closely related structure, have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[4][10]

Comparative Antimicrobial Efficacy

The antimicrobial activity of quinazoline derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition.

Compound TypeTarget MicroorganismActivity MetricResultReference
4(3H)-QuinazolinonesStaphylococcus aureus (Gram-positive)MIC≤0.5 µg/mL for some derivatives[11]
Escherichia coli (Gram-negative)Zone of InhibitionModerate activity[12]
Aspergillus niger (Fungus)Zone of InhibitionGood to excellent activity[12]
Candida albicans (Fungus)Zone of InhibitionGood to excellent activity[12]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical substances.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Solvent (negative control)

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri dishes. Once solidified, spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Loading: Add a fixed volume of the dissolved quinazoline derivative, the standard drug, and the solvent control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar_Well_Diffusion A 1. Prepare and Inoculate Agar Plates B 2. Create Wells in the Agar A->B C 3. Load Compounds and Controls into Wells B->C D 4. Incubate Plates C->D E 5. Measure Zone of Inhibition D->E Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_intervention Therapeutic Intervention Stimulus Cellular Damage / Pathogen NFkB Activation of NF-κB Stimulus->NFkB COX2 Upregulation of COX-2 NFkB->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Pain, Swelling, Redness Prostaglandins->Inflammation Quinazoline Quinazoline Derivatives Quinazoline->COX2 Inhibition

References

A Comparative Guide to the Structural Elucidation of 4-Chloro-2-methylquinazoline Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinazoline derivatives stand out as a versatile scaffold, integral to the development of a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1] Among these, the 4-chloro-2-methylquinazoline core is a crucial intermediate, offering a reactive site for further molecular elaboration. A profound understanding of the three-dimensional architecture of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

The Indispensable Role of X-ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the conformational preferences and packing motifs of molecules in the solid state.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing & Reduction diffraction->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CIF Check) refinement->validation final_structure final_structure Analytical_Techniques_Comparison cluster_techniques Characterization Techniques main This compound Derivative xray X-ray Crystallography (Solid State Structure) main->xray nmr NMR Spectroscopy (Solution Structure & Connectivity) main->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) main->ms comp Computational Modeling (Theoretical Structure & Properties) main->comp xray->comp Validation nmr->comp Comparison

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-2-methylquinazoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of kinase inhibitors derived from the 4-chloro-2-methylquinazoline scaffold. As researchers and drug development professionals, understanding the nuanced effects of structural modifications on biological activity is paramount. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental observations, offering a technical yet accessible resource for designing next-generation targeted therapies.

The this compound Scaffold: A Privileged Starting Point

The quinazoline core is a well-established and privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors.[1] Its rigid bicyclic structure provides an ideal framework for the orientation of substituents to interact with the ATP-binding pocket of various kinases. The this compound variant serves as a crucial synthetic intermediate. The chlorine atom at the C4 position is a reactive leaving group, readily displaced by nucleophiles—most commonly substituted anilines—to generate a diverse library of 4-anilinoquinazoline analogs. These analogs have demonstrated potent inhibitory activity against a range of kinases, particularly those implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

The presence of the methyl group at the C2 position is a key feature of this series of analogs. While much of the SAR literature on quinazolines focuses on modifications at the C4, C6, and C7 positions, the C2 substituent plays a subtle yet significant role in modulating the electronic properties and steric profile of the molecule, ultimately influencing its interaction with the target kinase.[4][5] Generally, electron-donating groups at the C2 position are considered favorable for the activity of quinazoline-based kinase inhibitors.[4]

Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

The primary mechanism of action for 4-anilinoquinazoline derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. By blocking the ATP binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive tumor growth.

A key interaction for the 4-anilinoquinazoline scaffold is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a conserved methionine residue in the hinge region of the kinase domain (e.g., Met793 in EGFR). A second hydrogen bond is often formed between the N-H of the 4-anilino linkage and a threonine residue (e.g., Thr790 in EGFR). The substituted aniline moiety typically occupies a hydrophobic pocket, and modifications to this ring system are a primary driver of potency and selectivity.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP Substrate Substrate EGFR->Substrate Activates ADP ADP ATP->ADP Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal_Cascade Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Signal_Cascade Activates Analog 4-Anilino-2-methylquinazoline Analog Analog->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of EGFR signaling by 4-anilino-2-methylquinazoline analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of this compound analogs, focusing on key substitution points and their impact on inhibitory activity. The data presented is a synthesis of findings from multiple studies and is intended to guide rational drug design.

The Significance of the C2-Methyl Group

While extensive comparative studies focusing solely on the C2-substituent are limited, analysis of the available data suggests that a small alkyl group, such as methyl, at this position is well-tolerated and can be beneficial for activity. It is hypothesized that the electron-donating nature of the methyl group can increase the basicity of the N1 atom, thereby strengthening the crucial hydrogen bond with the hinge region of the kinase.

To illustrate this, we can compare the activity of analogs where the primary variation is at the C2 position. It is important to note that direct comparisons are most accurate when other structural features are kept constant.

Compound C2-Substituent Target Kinase IC50 (nM)
Analog A-HEGFRVariable
Analog B-CH3EGFRGenerally Potent
Analog C-PhBCRPPotent (IC50 = 76)[5]
Analog D-ClEGFR/FGFR-2Variable
Substitutions on the 4-Anilino Moiety

The most profound impact on potency and selectivity is observed with substitutions on the aniline ring at the C4 position. This is a well-explored area of the SAR for quinazoline-based inhibitors.

  • Meta-Substitution: Generally, small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring are highly favorable for potent kinase inhibition. Groups like chloro, bromo, and ethynyl have been shown to significantly enhance activity.[2] For instance, the 3-chloro-4-fluoroaniline moiety is a common feature in many potent EGFR inhibitors.

  • Para-Substitution: Substitutions at the para-position can also influence activity, often by interacting with the solvent-exposed region of the ATP-binding pocket. The nature of the substituent here can be varied to modulate physicochemical properties such as solubility.

  • Ortho-Substitution: Ortho-substitutions on the aniline ring are generally disfavored due to steric hindrance, which can disrupt the optimal binding conformation.

Table 1: Influence of 4-Anilino Substitution on EGFR Inhibition

Compound ID 4-Anilino Substituent EGFR IC50 (nM) Reference
Gefitinib3-Chloro-4-fluoro80-100 (Cell-based)
Erlotinib3-Ethynyl100 (Cell-based)
Lapatinib3-Chloro-4-(3-fluorobenzyloxy)160 (Cell-based)[6]
Compound 213-Ethylaniline10.2 (T790M mutant)[2]
Compound 223-Chloro-4-fluoroaniline16.1 (T790M mutant)[2]
Modifications at the C6 and C7 Positions of the Quinazoline Core

The C6 and C7 positions of the quinazoline ring are solvent-exposed and provide an excellent vector for introducing larger substituents to improve potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.

  • Small Alkoxy Groups: The introduction of small alkoxy groups, such as methoxy or ethoxy, at the C6 and C7 positions is a common strategy to enhance potency. These groups can form additional interactions within the ATP-binding site.

  • Solubilizing Groups: Attaching solubilizing groups, such as morpholine or piperazine, via an alkoxy linker at the C7 position can significantly improve the aqueous solubility and overall drug-like properties of the compounds. For example, the 4-methylpiperazine group at C7 has been shown to lead to better antiproliferative activity compared to morpholine or piperidine groups in certain series.[2]

Table 2: Impact of C6/C7 Substitution on Kinase Inhibition

Compound ID C6-Substituent C7-Substituent Target Kinase IC50 (nM) Reference
Vandetanib Analog-H-OCH2CH2N(CH3)2VEGFR-214[2]
Vandetanib Analog-H-OCH2CH2-morpholinoVEGFR-2>1000[2]
Compound 135-substituted furan-2-yl-HEGFR (H1975 cells)3010[7]
Compound 24-H-OCH2CH2-N-methylpiperazineEGFR9.2[7]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential.

General Synthesis of 4-Anilino-2-methylquinazoline Analogs

The synthesis of the target compounds typically involves a two-step process starting from the appropriate anthranilic acid derivative.

dot

Start Substituted Anthranilic Acid Step1 Cyclization with Acetonitrile/POCl3 Start->Step1 Intermediate This compound Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) with Substituted Aniline Intermediate->Step2 Product 4-Anilino-2-methylquinazoline Analog Step2->Product

Caption: General synthetic workflow for 4-anilino-2-methylquinazoline analogs.

Step 1: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of the key intermediate, this compound, is crucial for any subsequent analog generation.

  • Procedure: To a solution of the appropriately substituted anthranilic acid in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl3) and acetonitrile.

  • The reaction mixture is heated under reflux for several hours.

  • After completion of the reaction, the excess POCl3 and solvent are removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the this compound intermediate.

Step 2: Synthesis of 4-Anilino-2-methylquinazoline Analogs

  • Procedure: A mixture of the this compound intermediate and the desired substituted aniline (typically 1.1 equivalents) is dissolved in a suitable solvent such as isopropanol or ethanol.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Upon cooling, the product often precipitates from the reaction mixture.

  • The solid is collected by filtration, washed with the solvent, and dried to afford the final 4-anilino-2-methylquinazoline analog. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biochemical EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the EGFR kinase.

  • Principle: The assay quantifies the amount of ATP consumed by the EGFR kinase during the phosphorylation of a substrate peptide. The remaining ATP is then converted into a luminescent signal. A higher luminescent signal corresponds to lower kinase activity and thus greater inhibition.

  • Materials: Recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.

    • In a 96-well plate, add the test compounds, the EGFR enzyme, and the substrate.

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

    • Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell-Based Antiproliferative Assay

This assay evaluates the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the targeted kinase signaling pathway.

  • Principle: The assay measures the number of viable cells after treatment with the test compounds. Cell viability is typically determined by quantifying the amount of ATP present, which is proportional to the number of metabolically active cells.

  • Materials: Human cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for mutant EGFR), cell culture medium, and a commercial cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent growth inhibition for each compound concentration relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[6]

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. The SAR studies summarized in this guide highlight the critical importance of substitutions at the C4-anilino moiety and the C6/C7 positions of the quinazoline core in dictating the biological activity of these analogs. While the influence of the C2-methyl group is more subtle, it appears to be a favorable substituent for maintaining potent kinase inhibition.

Future research in this area should focus on a more systematic exploration of a wider range of C2 substituents to further elucidate their role in modulating potency and kinase selectivity. Additionally, the development of analogs with improved pharmacokinetic profiles and the ability to overcome clinical resistance mechanisms remains a key challenge. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of next-generation 4-anilino-2-methylquinazoline-based therapeutics.

References

A Comparative Guide to the Synthetic Routes of 4-Chloro-2-methylquinazoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. Among these, 4-Chloro-2-methylquinazoline stands out as a crucial intermediate in the synthesis of numerous pharmaceuticals, including kinase inhibitors for cancer therapy and other bioactive molecules. The strategic placement of the chloro- and methyl- groups on the quinazoline ring system allows for versatile further functionalization, making its efficient and scalable synthesis a topic of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most viable synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations.

Dominant Synthetic Strategy: A Two-Step Approach from Anthranilic Acid

The most widely adopted and well-documented approach for the synthesis of this compound is a robust two-step sequence commencing with readily available anthranilic acid. This pathway involves an initial cyclization to form the quinazolinone ring system, followed by a chlorination step to yield the target molecule.

Part 1: Synthesis of the Precursor - 2-Methylquinazolin-4(3H)-one

The first step in this synthetic sequence is the formation of 2-methylquinazolin-4(3H)-one from anthranilic acid and acetic anhydride. This reaction proceeds through an initial acylation of the amino group of anthranilic acid by acetic anhydride to form N-acetylanthranilic acid. Subsequent heating promotes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to yield the stable 2-methyl-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone is then typically reacted in situ with an ammonia source, or in some variations, isolated and then reacted, to form the final 2-methylquinazolin-4(3H)-one. A common and efficient method involves the reaction of anthranilic acid with an excess of acetamide at elevated temperatures, which serves as both the acetylating agent and the ammonia source.[1][2]

Mechanism of 2-Methylquinazolin-4(3H)-one Formation:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Ammonolysis Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetylanthranilic_Acid Acetic_Acid Acetic Acid N_Acetylanthranilic_Acid->Acetic_Acid Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one N_Acetylanthranilic_Acid->Benzoxazinone Intramolecular Cyclization Water H2O Benzoxazinone->Water - H2O Quinazolinone 2-Methylquinazolin-4(3H)-one Benzoxazinone->Quinazolinone Ring Opening & Recyclization Ammonia Ammonia Source (e.g., from Acetamide) Ammonia->Quinazolinone

Caption: Mechanistic pathway for the synthesis of 2-methylquinazolin-4(3H)-one.

Part 2: Chlorination of 2-Methylquinazolin-4(3H)-one

The second and final step is the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a deoxychlorination reaction, most commonly achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] Both reagents are effective, but their handling and reaction byproducts differ, which can influence the choice of reagent depending on the scale and available equipment.

The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate by the reaction of the tautomeric 4-hydroxy form of the quinazolinone with POCl₃. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the dichlorophosphate group and formation of the aromatic this compound.[5][6] The use of a base, such as N,N-diethylaniline, can be employed to scavenge the generated HCl and drive the reaction to completion.

General Workflow for the Two-Step Synthesis:

G Start Anthranilic Acid Step1 Step 1: Cyclization (with Acetic Anhydride) Start->Step1 Intermediate 2-Methylquinazolin-4(3H)-one Step1->Intermediate Step2 Step 2: Chlorination (with POCl₃ or SOCl₂) Intermediate->Step2 Product This compound Step2->Product

References

A Comparative Benchmarking Guide to Novel 4-Chloro-2-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of newly synthesized 4-chloro-2-methylquinazoline derivatives against established therapeutic agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel small-molecule inhibitors. We will delve into the rationale behind the molecular design of these novel compounds, present their hypothetical anti-cancer and anti-microbial activities with supporting—albeit illustrative—experimental data, and provide detailed protocols for the key assays used in their evaluation.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This heterocyclic motif is present in numerous approved drugs, demonstrating a broad spectrum of pharmacological activities including anti-hypertensive, anti-inflammatory, and, most notably for this guide, anti-cancer and anti-microbial properties.[1][2]

In the realm of oncology, quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][4] The targeted inhibition of EGFR signaling is a clinically validated strategy in the treatment of various cancers, particularly non-small cell lung cancer.[5][6] Similarly, the quinazoline core has been exploited to develop novel anti-microbial agents.[7][8] With the rise of antibiotic resistance, there is an urgent and unmet medical need for new classes of anti-bacterials that operate via novel mechanisms of action.

This guide introduces two novel, hypothetical this compound derivatives, QC-1 and QC-2 , and benchmarks their performance against established drugs in both the anti-cancer and anti-microbial arenas.

Molecular Design and Synthesis of Novel Derivatives

The foundational structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position is a key reactive handle, amenable to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity.[9]

For our hypothetical derivatives, we focused on substitutions at the 4-position, a strategy that has proven fruitful in the development of potent kinase inhibitors.[9]

  • QC-1 (Anticancer Candidate): Features a 3-ethynylaniline moiety at the 4-position. The rationale for this design is to mimic the binding mode of established EGFR inhibitors like erlotinib, where the aniline group forms a critical hydrogen bond with the hinge region of the kinase domain, and the ethynyl group can occupy a hydrophobic pocket, enhancing binding affinity.

  • QC-2 (Antimicrobial Candidate): Incorporates a 4-aminobenzenesulfonamide group. This design is predicated on the hypothesis that the molecule can act as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, leveraging the structural similarity of the 4-aminobenzenesulfonamide moiety to the natural substrate, para-aminobenzoic acid (PABA).[10][11]

A general synthetic scheme for these derivatives is outlined below, starting from 2-amino-N-methylbenzamide.

Synthetic_Pathway A 2-Amino-N-methylbenzamide B 2-Methylquinazolin-4(3H)-one A->B Acetic Anhydride, Reflux C This compound B->C POCl3, Reflux D QC-1 C->D 3-Ethynylaniline, Microwave E QC-2 C->E Sulfanilamide, Base

Figure 1: General synthetic route to novel this compound derivatives.

Part 1: Anticancer Activity Benchmarking

Rationale for Experimental Choices

The anticancer potential of QC-1 was evaluated based on its design as a putative EGFR inhibitor. We selected the A549 non-small cell lung cancer cell line for our primary cytotoxicity screening, as it is a well-characterized model for EGFR-targeted therapies.[4] The benchmark drug for this comparison is Gefitinib , a first-generation EGFR tyrosine kinase inhibitor.[3] The primary endpoint for efficacy is the half-maximal inhibitory concentration (IC50), determined using the MTT assay, a robust and widely accepted method for assessing cell viability.[12][13]

Comparative Cytotoxicity Data (Hypothetical)
CompoundTargetCell LineIC50 (µM)
QC-1 EGFR (putative)A5490.8
Gefitinib EGFRA5491.2

Data are presented as the mean of three independent experiments and are for illustrative purposes only.

The hypothetical data suggest that QC-1 exhibits potent cytotoxic activity against the A549 cell line, with a lower IC50 value than the established drug, Gefitinib. This indicates a potentially higher potency, warranting further investigation into its specific mechanism of action.

Mechanistic Insights: The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[6][14] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][15] These pathways are central to regulating cell proliferation, survival, and metastasis.[14] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[6] QC-1 is designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and abrogating these downstream oncogenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation ERK->Proliferation EGF EGF EGF->EGFR QC1 QC-1 QC1->EGFR

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of QC-1.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies.[12][16]

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of QC-1 and Gefitinib in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48 hours under the same conditions as step 1.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity Benchmarking

Rationale for Experimental Choices

The antimicrobial potential of QC-2 was assessed against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These organisms are common human pathogens and are standard models for initial antimicrobial screening. The benchmark drugs chosen for comparison are Trimethoprim , a known inhibitor of the bacterial folic acid pathway, and Ciprofloxacin , a fluoroquinolone that inhibits DNA gyrase.[18] The Kirby-Bauer disk diffusion test was selected as a rapid and reliable method for preliminary screening of antimicrobial activity.[19][20]

Comparative Antimicrobial Susceptibility Data (Hypothetical)
CompoundTargetS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)
QC-2 DHPS (putative)2219
Trimethoprim DHFR2520
Ciprofloxacin DNA Gyrase2830

Data are for illustrative purposes only. Interpretations of susceptible, intermediate, and resistant would be based on CLSI guidelines.

The hypothetical data indicate that QC-2 possesses significant antimicrobial activity against both S. aureus and E. coli. While the zones of inhibition are slightly smaller than those of the established antibiotics, the broad-spectrum activity is promising and suggests that the this compound scaffold can be a viable starting point for novel antibiotic development.

Mechanistic Insights: The Bacterial Folic Acid Synthesis Pathway

Unlike humans, who obtain folic acid from their diet, bacteria must synthesize it de novo.[10] This metabolic pathway is therefore an excellent target for selective antimicrobial agents.[21] The pathway begins with the conversion of GTP and culminates in the production of tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and amino acids.[22] Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of dihydropterin pyrophosphate and p-aminobenzoic acid (PABA).[11] QC-2 , with its sulfanilamide-like moiety, is designed to act as a competitive inhibitor of DHPS, blocking the synthesis of dihydrofolate and ultimately halting bacterial growth.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides QC2 QC-2 QC2->DHPS

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the vital work of drug discovery and development, our responsibilities extend beyond the benchtop. The safe and compliant management of chemical waste is a cornerstone of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 4-Chloro-2-methylquinazoline (CAS No. 6484-24-8), a chlorinated heterocyclic compound frequently used in chemical synthesis.

The protocols outlined herein are designed to be a self-validating system, explaining the causality behind each step to ensure that laboratory personnel can manage this waste stream with confidence and precision. Adherence to these procedures is not merely about compliance; it is about protecting ourselves, our colleagues, and the environment from potential harm.

Hazard Profile and Inherent Risks

Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound is a combustible solid with a specific set of hazards that dictate its handling and disposal pathway.[1] The primary risks are associated with its irritant properties and potential toxicity if ingested.[2]

The "chloro" functional group is a key consideration. Chlorinated organic compounds require specific disposal methods, as improper treatment (e.g., conventional incineration without specialized scrubbers) can lead to the formation of hazardous byproducts like hydrogen chloride gas or even more toxic dioxins.[3][4] Therefore, it cannot be treated as general chemical waste.

Table 1: Chemical Identification and Hazard Summary

Property Details Reference
Chemical Name This compound [1]
CAS Number 6484-24-8 [1]
Molecular Formula C₉H₇ClN₂ [1][2]
Physical Form Solid [1]
GHS Signal Word Warning [2]
GHS Hazard Codes H302, H315, H319, H335 [2]

| GHS Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |[2] |

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (our laboratory) is legally responsible for it from generation to final, safe disposal.

Improper disposal is not an option and can lead to significant penalties.[5] All chemical waste must be managed in accordance with federal, state, and local regulations.[6] This guide aligns with these principles to ensure full compliance.

Core Disposal Protocol: From Benchtop to EHS Handoff

The following step-by-step methodology provides a clear path for safely managing this compound waste within the laboratory.

Step 1: Waste Characterization and Segregation

This is the most critical step. Based on its chemical structure, this compound must be classified as a halogenated organic solid waste .

  • Action: Designate a specific waste container solely for halogenated organic solids.

  • Causality: Co-mingling this waste with non-halogenated solvents is a costly mistake. Non-halogenated solvent waste can often be recycled as fuel, a relatively inexpensive disposal route. Contaminating it with halogenated compounds makes it unsuitable for this process, forcing the entire volume to be disposed of via high-cost incineration.[7] Segregation preserves the integrity of different waste streams and is a key principle of responsible and cost-effective waste management.[8]

Step 2: Container Selection and Management

The integrity of the waste container is paramount for safety.[5]

  • Action: Select a container made of chemically compatible material, such as a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid for solid waste.[8] Ensure the container is in excellent condition, free of cracks or damage, and has a securely fitting, leak-proof closure.[5]

  • Causality: A compromised container can lead to spills and personnel exposure. The Occupational Safety and Health Administration (OSHA) mandates that containers must be compatible with the waste they hold to prevent degradation and release.[5] The container's exterior must be kept clean and free of contamination.[8]

Step 3: Accurate and Complete Labeling

Clear labeling prevents accidents and ensures the waste is handled correctly by all personnel, including Environmental Health & Safety (EHS) staff and the final disposal vendor.

  • Action: As soon as the first particle of waste enters the container, label it clearly. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Irritant," "Harmful") and/or the appropriate GHS pictograms.

  • Causality: The EPA's Generator Improvements Rule (GIR) mandates these specific labeling elements to ensure that the risks are immediately apparent to anyone handling the container. Vague or incomplete labels can lead to dangerous mishandling.

Step 4: Accumulation and Storage

Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[9]

  • Action: Keep the labeled, closed waste container in a designated secondary containment bin within your fume hood or a designated cabinet. The SAA must be under the control of laboratory personnel.[5]

  • Causality: The SAA concept is a core tenet of RCRA, designed to minimize the travel of hazardous materials within a facility and keep waste under the supervision of those who understand its properties.[9] Keeping containers closed when not actively adding waste is crucial to prevent the release of any potential vapors and to avoid spills.[8]

Step 5: Arranging for Final Disposal
  • Action: Once the container is full (no more than 90% capacity) or when the experiment is complete, arrange for pickup through your institution's EHS department.[8] Do not pour waste down the drain or place it in the regular trash.[5][6]

  • Causality: Your EHS department is staffed with trained professionals who manage the consolidation of waste from various labs and work with licensed hazardous waste disposal companies.[10] These companies operate specialized facilities, such as high-temperature incinerators, which are the required final destination for this type of waste.[3]

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal A Waste Generated (this compound) B Step 1: Characterize Waste (Halogenated Organic Solid) A->B Identify C Step 2: Select Container (HDPE, Secure Lid) B->C Segregate D Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Fill E Step 4: Store in SAA (Secondary Containment, Closed Lid) D->E Store F Step 5: Request Pickup (Contact EHS Department) E->F When Full G EHS Collects Waste F->G H Transport to Licensed Facility G->H I Final Disposal (High-Temperature Incineration) H->I G A Spill Occurs B Alert Personnel & Assess Risk A->B C Don Appropriate PPE (Gloves, Goggles, etc.) B->C D Contain Spill (Prevent Dust/Spread) C->D E Clean Up Spill (Wet method, scoop) D->E F Package & Label Debris as Hazardous Waste E->F G Decontaminate Area & Report to EHS F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.